ChemR23-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26N4O5 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1 |
InChI Key |
FWMIYMSIZWIVNI-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemerin/ChemR23 Axis: A Double-Edged Sword in Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemerin/ChemR23 signaling axis has emerged as a critical regulator of inflammatory processes, exhibiting a fascinating duality of both pro- and anti-inflammatory functions. Chemerin, a chemoattractant protein, and its primary receptor, ChemR23 (also known as CMKLR1), are intricately involved in the recruitment and activation of various immune cells, including macrophages, dendritic cells, and neutrophils. This complex interplay positions the chemerin/ChemR23 axis as a compelling target for therapeutic intervention in a wide range of inflammatory diseases, from acute inflammatory episodes to chronic conditions. This technical guide provides a comprehensive overview of the current understanding of the chemerin/ChemR23 axis in inflammation, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, outlining essential experimental protocols, and visualizing complex interactions through detailed diagrams.
Introduction to the Chemerin/ChemR23 Axis
Chemerin is initially secreted as an inactive precursor, prochemerin, which requires proteolytic cleavage to become fully active.[1][2] This activation often occurs at sites of inflammation by proteases released from neutrophils and other immune cells, highlighting a key mechanism for localized control of its activity.[1] The active form of chemerin binds to its G protein-coupled receptor, ChemR23, which is predominantly expressed on innate immune cells.[3][4] The engagement of ChemR23 by chemerin initiates a cascade of intracellular signaling events that ultimately dictate the cellular response, which can range from chemotaxis to the modulation of cytokine production.[5][6] The multifaceted nature of this axis is further underscored by the existence of different chemerin-derived peptides that can elicit distinct, and sometimes opposing, biological effects.[2][7]
Signaling Pathways of the Chemerin/ChemR23 Axis
The binding of chemerin to ChemR23 triggers intracellular signaling primarily through Gαi-type G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8] Furthermore, the activation of the chemerin/ChemR23 axis stimulates several key downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][8] These pathways are central to regulating a multitude of cellular processes, including cell migration, proliferation, survival, and the production of inflammatory mediators. The specific signaling outcome can be context-dependent, influenced by the cell type, the inflammatory microenvironment, and the specific chemerin-derived peptide involved.
Chemerin/ChemR23 Signaling Cascade.
Quantitative Data on the Role of Chemerin/ChemR23 in Inflammation
The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of the chemerin/ChemR23 axis.
Table 1: In Vivo Anti-inflammatory Effects of Chemerin Peptide C15 in Zymosan-Induced Peritonitis in Mice
| Parameter | Treatment | Dose | Time Point | % Suppression | Reference |
| Neutrophil Recruitment | C15 | 0.32 ng/kg | 4 hours | 63% | [3][7] |
| Monocyte Recruitment | C15 | 0.32 ng/kg | 4 hours | 62% | [3][7] |
| Neutrophil Infiltration | C15 | Not Specified | 2 hours | 50% | [3] |
| Neutrophil Infiltration | C15 | Not Specified | 24 hours | 50% | [3] |
| Monocyte Infiltration | C15 | Not Specified | 8 hours | 61% | [3] |
| Monocyte Infiltration | C15 | Not Specified | 48 hours | 64% | [3] |
Table 2: Effects of Chemerin/ChemR23 Axis Modulation on Inflammatory Markers
| Experimental Model | Treatment/Condition | Measured Marker | Outcome | % Change | Reference |
| LPS-induced Acute Lung Injury (Mice) | ChemR23 Knockout | Neutrophil Infiltration | Increased | Not Specified | [9][10] |
| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum Chemerin | Decreased | Not Specified | [11] |
| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum IL-6 | Decreased | Correlated with chemerin decrease | [11] |
| Inflammatory Bowel Disease Patients | Anti-TNF Therapy (Remission) | Serum Chemerin | Significantly Lower | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the chemerin/ChemR23 axis in inflammation.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are a crucial in vitro tool for studying macrophage biology and their response to chemerin.
Materials:
-
Femurs and tibias from mice
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF[1][13]
-
Penicillin-Streptomycin
-
L-glutamine
-
Non-tissue culture treated petri dishes
Protocol:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with DMEM.
-
Centrifuge the cell suspension and lyse red blood cells using ACK lysis buffer.[14]
-
Wash the cells with PBS and resuspend in BMDM differentiation medium (DMEM supplemented with 10-20% FBS, 10-30% L929-cell conditioned medium or 25 ng/ml recombinant M-CSF, penicillin-streptomycin, and L-glutamine).[1][13]
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days, with a media change on day 4.
-
Adherent macrophages can be harvested by gentle scraping or using a cell detachment solution.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the effects of anti-inflammatory agents.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Mice (e.g., C57BL/6)
Protocol:
-
Prepare a suspension of zymosan A in sterile saline (e.g., 1 mg/ml).
-
Inject mice intraperitoneally (i.p.) with the zymosan suspension (typically 0.5-1 mg per mouse).[15][16]
-
At desired time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.[17]
-
Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS or saline into the peritoneal cavity and then aspirating the fluid.
-
Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
The supernatant can be used for cytokine analysis (e.g., ELISA).
-
The cell pellet can be resuspended and used for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining) to quantify the recruitment of neutrophils and monocytes/macrophages.[15]
LPS-Induced Acute Lung Injury in Mice
This model is used to investigate the pathogenesis of acute lung inflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Mice
Protocol:
-
Prepare a solution of LPS in sterile PBS.
-
Anesthetize the mice.
-
Administer LPS via intratracheal or intranasal instillation.[18][19] For intratracheal instillation, a small incision is made in the neck to expose the trachea, and the LPS solution is injected directly into the trachea.[20]
-
At specified time points (e.g., 24, 48 hours) after LPS administration, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and instilling and aspirating a known volume of PBS.
-
The BAL fluid can be analyzed for total and differential cell counts, as well as for cytokine and protein levels.[19][21]
-
The lungs can be harvested for histological analysis or homogenization to measure inflammatory markers.[22]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows for studying the chemerin/ChemR23 axis.
Experimental Workflow for Chemerin/ChemR23 Research.
Conclusion and Future Directions
The chemerin/ChemR23 axis is a complex and pleiotropic system with significant implications for the regulation of inflammation. Its ability to exert both pro- and anti-inflammatory effects makes it a challenging but highly promising target for therapeutic development. The anti-inflammatory properties of certain chemerin-derived peptides, such as C15, are particularly noteworthy, demonstrating potent efficacy at very low doses in preclinical models of inflammation.[3][7]
Future research should focus on further elucidating the context-dependent nature of chemerin/ChemR23 signaling to better understand how to selectively harness its anti-inflammatory potential while avoiding its pro-inflammatory activities. The development of selective agonists and antagonists for ChemR23 will be instrumental in dissecting the precise roles of this axis in various diseases and will pave the way for novel therapeutic strategies for a wide range of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of the chemerin/ChemR23 axis.
References
- 1. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]
- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-TNF Therapy Reduces Serum Levels of Chemerin in Rheumatoid Arthritis: A New Mechanism by Which Anti-TNF Might Reduce Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Levels of Chemerin in Patients with Inflammatory Bowel Disease as an Indicator of Anti-TNF Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Bone Marrow-Derived Macrophages [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 21. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
The Dawn of a New Era in Immunomodulation: A Technical Guide to the Discovery and Synthesis of Novel ChemR23 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1), has emerged as a critical regulator of inflammatory responses. Its activation by the endogenous ligand chemerin orchestrates the migration of various immune cells, including dendritic cells, macrophages, and natural killer cells, to sites of inflammation.[1] Dysregulation of the chemerin/ChemR23 signaling axis has been implicated in a range of inflammatory and autoimmune diseases, such as systemic lupus erythematosus (SLE) and psoriasis, making it a highly attractive target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel small molecule inhibitors of ChemR23, with a focus on the promising 2-aminobenzoxazole and thiazole-4-acylsulfonamide classes of compounds. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this exciting field.
The ChemR23 Signaling Pathway
ChemR23 is primarily coupled to the Gi/o family of G proteins.[4] Upon binding of its ligand, chemerin, ChemR23 activation initiates a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] The rise in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key event in cellular activation and chemotaxis.[4][5] Furthermore, ChemR23 signaling can lead to the phosphorylation of downstream kinases such as mitogen-activated protein kinases (MAPKs) and Akt, influencing cell survival and proliferation.[5] Another critical aspect of ChemR23 regulation is its interaction with β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling pathways.[4]
Discovery of Novel Small Molecule Inhibitors
The quest for potent and selective ChemR23 inhibitors has led to the identification of several small molecule scaffolds. Among the most promising are the 2-aminobenzoxazole and thiazole-4-acylsulfonamide derivatives, extensively studied by Imaizumi and colleagues.[1][2][3][6] Their discovery process involved high-throughput screening of in-house compound libraries, followed by systematic structure-activity relationship (SAR) optimization to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of 2-Aminobenzoxazole and Thiazole Derivatives
Initial screening identified a 2-aminobenzoxazole derivative as a hit compound. Subsequent SAR studies revealed several key structural features crucial for inhibitory activity:
-
Central Core: Both the benzoxazole and, later, a thiazole core proved to be effective scaffolds.[1]
-
Biphenyltetrazole Moiety: A biphenyltetrazole group was found to be a critical component for potent inhibition.[3]
-
Benzylic Position: Introduction of a chiral methyl group at the benzylic position significantly increased potency, with the (R)-isomer being more active.[3]
-
Substituents on the Benzoxazole/Thiazole Ring: Modifications at the 4-position of the benzoxazole ring were well-tolerated and allowed for the introduction of groups to improve pharmacokinetic properties, such as a carboxyl group to enhance oral bioavailability.[2] In contrast, substituents at the 6-position were generally detrimental to activity.[2] For the thiazole series, modifications at the 5-position were explored to further optimize the compounds.[1]
-
Acidic Moiety: Replacing the tetrazole group with a 1,2,4-oxadiazol-5-one moiety in some analogs led to improved bioactivity and pharmacokinetic profiles.[2]
Quantitative Data of Novel ChemR23 Inhibitors
The following table summarizes the in vitro inhibitory activities of representative 2-aminobenzoxazole and thiazole-4-acylsulfonamide derivatives against chemerin-induced calcium mobilization in CAL-1 cells, a human plasmacytoid dendritic cell line endogenously expressing ChemR23.
| Compound ID | Core Structure | Key Modifications | IC50 (nM) [Ca2+ Mobilization] | Reference |
| 1 | 2-Aminobenzoxazole | Desmethyl at benzylic position | 300 | [3] |
| 6b | 2-Aminobenzoxazole | (R)-methyl at benzylic position | 10 | [3] |
| 31 | 2-Aminobenzoxazole | Amide moiety on benzoxazole | Not specified | [3] |
| 38a | 2-Aminobenzoxazole | 1,2,4-oxadiazol-5-one instead of tetrazole | Not specified | [2] |
| 14f | Thiazole-4-acylsulfonamide | Optimized side chains | 12 (IC80) | [1] |
Synthesis of Novel ChemR23 Inhibitors
The synthesis of the 2-aminobenzoxazole and thiazole-based ChemR23 inhibitors involves multi-step synthetic routes. A general overview of the synthetic strategy is provided below.
General Synthesis Scheme for 2-Aminobenzoxazole Derivatives
The synthesis of the 2-aminobenzoxazole core typically starts from a substituted 2-aminophenol. The general scheme involves the formation of an amide bond followed by cyclization to form the benzoxazole ring.
Detailed Synthesis of a Representative 2-Aminobenzoxazole Intermediate
A key intermediate in the synthesis of many of the reported inhibitors is a substituted 2-aminobenzoxazole core. The following is a representative procedure for the synthesis of a 2-aminobenzoxazole derivative, adapted from general synthetic methods for this class of compounds.[6][7]
Step 1: Amide Formation
To a solution of a substituted 2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), and the mixture is stirred at room temperature. After activation of the carboxylic acid, the substituted 2-aminophenol is added, and the reaction is stirred until completion.
Step 2: Cyclization to form the Benzoxazole Ring
The resulting amide is then subjected to cyclization conditions. This can be achieved through various methods, including heating in the presence of a dehydrating agent or under Mitsunobu conditions.
Step 3: Further Elaboration
The formed 2-aminobenzoxazole can then be further modified, for instance, by N-alkylation or by Suzuki coupling to introduce the biphenyltetrazole moiety.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful screening and characterization of novel ChemR23 inhibitors. The following sections provide methodologies for key in vitro assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit chemerin-induced intracellular calcium release in cells expressing ChemR23.
Materials:
-
CAL-1 cells (or other suitable cells endogenously or recombinantly expressing ChemR23)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Recombinant human chemerin
-
Test compounds
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation: Seed CAL-1 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Chemerin Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a solution of chemerin (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity upon chemerin stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
Chemotaxis Assay
This assay assesses the ability of a compound to block the chemerin-induced migration of ChemR23-expressing cells.
Materials:
-
ChemR23-expressing cells (e.g., CAL-1)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Recombinant human chemerin
-
Test compounds
-
Chemotaxis chamber with a porous membrane (e.g., Transwell® inserts)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis buffer.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Assay Setup: Add chemotaxis buffer containing chemerin to the lower wells of the chemotaxis chamber. Place the Transwell® inserts into the wells.
-
Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell® inserts. Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells: Remove the non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface of the membrane and quantify them using a cell viability stain and a fluorescence plate reader.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the absence of the inhibitor. The results are expressed as a percentage of inhibition, and IC50 values are calculated.[3]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to ChemR23 upon ligand stimulation, which is a hallmark of GPCR activation and subsequent desensitization. Commercially available assay systems like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assays are commonly used.[4][8][9]
General Principle (PathHunter® Assay): This assay utilizes enzyme fragment complementation. The ChemR23 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon ligand-induced interaction of ChemR23 and β-arrestin, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]
Procedure Outline:
-
Cell Plating: Plate the engineered cells co-expressing the tagged ChemR23 and β-arrestin in a microplate.
-
Compound Addition: Add the test compounds (as potential antagonists) to the wells.
-
Agonist Stimulation: Add a known ChemR23 agonist (e.g., chemerin) to stimulate β-arrestin recruitment.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The reduction in the chemiluminescent signal in the presence of a test compound indicates its inhibitory activity on β-arrestin recruitment.
Conclusion
The development of potent and selective small molecule inhibitors of ChemR23 represents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders. The 2-aminobenzoxazole and thiazole-4-acylsulfonamide scaffolds have emerged as particularly valuable starting points for inhibitor design. The detailed synthetic strategies and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting the chemerin/ChemR23 signaling axis and to accelerate the discovery of next-generation immunomodulatory drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. ijrdst.org [ijrdst.org]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 10. resources.revvity.com [resources.revvity.com]
ChemR23-IN-2: A Technical Guide to its Effects on Resolvin E1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process crucial for maintaining tissue homeostasis. A key player in this process is the G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1). ChemR23 is activated by two distinct endogenous ligands: the pro-inflammatory chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][2] RvE1, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), actively promotes the resolution of inflammation by enhancing the phagocytosis of apoptotic neutrophils by macrophages.[3][4] The development of small molecule antagonists for ChemR23, such as ChemR23-IN-2, presents a valuable tool for dissecting the nuanced roles of this receptor in health and disease. This technical guide provides an in-depth overview of this compound and its effects on RvE1 signaling, compiling available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and its interaction with the ChemR23 receptor, alongside the binding characteristics of the endogenous ligand, Resolvin E1.
| Compound/Ligand | Parameter | Value | Species | Assay Type | Reference |
| This compound | IC50 | 3.2 nM | Not Specified | Not Specified | Commercially available data |
| Resolvin E1 | Kd | 11.3 ± 5.4 nM | Human | Radioligand Binding Assay | [5] |
Note: Detailed experimental conditions for the determination of the IC50 value for this compound are not publicly available. The provided value is based on information from commercial suppliers.
Resolvin E1 Signaling Pathway via ChemR23
Resolvin E1 binding to ChemR23 initiates a signaling cascade that promotes the resolution of inflammation. A key downstream effect is the enhancement of macrophage phagocytosis. This process is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, leading to the phosphorylation of ribosomal protein S6.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on Resolvin E1 signaling. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Competitive Radioligand Binding Assay
This assay is designed to determine if this compound competes with Resolvin E1 for binding to the ChemR23 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with human ChemR23 (CHO-hChemR23).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-Resolvin E1 (e.g., 5 nM).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10^-11 to 10^-5 M).
-
For determination of non-specific binding, add a high concentration of unlabeled Resolvin E1 (e.g., 1 µM) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot for Akt Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on Resolvin E1-induced Akt phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed CHO-hChemR23 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (e.g., DMSO) for 30 minutes.
-
Stimulate the cells with Resolvin E1 (e.g., 10 nM) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-Akt band to the total Akt band for each sample.
-
Compare the levels of Akt phosphorylation in this compound treated cells to the vehicle-treated control to determine the inhibitory effect.
-
Macrophage Phagocytosis Assay
This assay evaluates the ability of this compound to block the pro-phagocytic effect of Resolvin E1.
Methodology:
-
Macrophage Isolation and Culture:
-
Isolate primary macrophages from human peripheral blood mononuclear cells (PBMCs) by adherence or from murine bone marrow.
-
Differentiate the monocytes into macrophages over 5-7 days in appropriate culture medium (e.g., RPMI 1640 with 10% FBS and M-CSF).
-
Plate the differentiated macrophages in a 96-well plate.
-
-
Phagocytosis Assay:
-
Pre-treat the macrophages with various concentrations of this compound or vehicle for 30 minutes.
-
Add Resolvin E1 (e.g., 10 nM) to the wells and incubate for 15 minutes.
-
Add fluorescently labeled zymosan particles or apoptotic cells (e.g., stained with pHrodo) to the macrophages.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Quench the fluorescence of any remaining extracellular particles using a quenching solution (e.g., trypan blue).
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
-
Data Analysis:
-
Calculate the phagocytic index (e.g., percentage of macrophages containing fluorescent particles or mean fluorescence intensity per cell).
-
Compare the phagocytic index in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Conclusion
This compound is a potent antagonist of the ChemR23 receptor. While its direct inhibitory effects on Resolvin E1-mediated signaling are not yet extensively documented in publicly available literature, the provided experimental protocols offer a robust framework for its characterization. By employing competitive binding assays, Western blotting for key signaling intermediates like p-Akt, and functional assays such as macrophage phagocytosis, researchers can elucidate the precise mechanism of action of this compound and its potential as a therapeutic agent in inflammatory and immune-related disorders. Further investigation into the competitive nature of its binding in the presence of Resolvin E1 and its impact on downstream signaling pathways will be crucial for a comprehensive understanding of its pharmacological profile.
References
- 1. [PDF] ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages | Semantic Scholar [semanticscholar.org]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of ChemR23-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of ChemR23-IN-2, a potent and orally efficacious inhibitor of the ChemR23 receptor. This document details the compound's mechanism of action, in vitro and in vivo properties, and the experimental protocols utilized for its characterization.
Introduction to ChemR23 and its Role in Inflammation
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and immune responses. It is primarily expressed on various immune cells, including plasmacytoid dendritic cells (pDCs), macrophages, and natural killer (NK) cells. The endogenous ligands for ChemR23 are the chemoattractant protein chemerin and the lipid mediator resolvin E1 (RvE1). The activation of ChemR23 by its ligands can lead to diverse downstream effects, including cell migration and modulation of inflammatory pathways. Due to its involvement in various autoimmune diseases, such as systemic lupus erythematosus and psoriasis, ChemR23 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory agents.
This compound: A Potent Small Molecule Inhibitor
This compound is a small molecule inhibitor belonging to the 2-aminobenzoxazole class of compounds. It has been identified as a potent antagonist of the human ChemR23 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Benzoxazolecarboxylic acid, 2-[(cyclopropylmethyl)[(1R)-1-[2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)-5'-methyl[1,1'-biphenyl]-4-yl]ethyl]amino]- |
| Molecular Formula | C29H26N4O5 |
| Molecular Weight | 510.54 g/mol |
| CAS Number | 2465086-50-2 |
Mechanism of Action
This compound exerts its inhibitory effect on ChemR23 through a distinct mechanism of action. Rather than acting as a classical competitive antagonist that blocks ligand binding, this compound induces the internalization of the ChemR23 receptor. This leads to a reduction in the number of receptors available on the cell surface, thereby diminishing the cell's responsiveness to chemerin-induced signaling.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based assays, primarily using the human plasmacytoid dendritic cell line, CAL-1, which endogenously expresses ChemR23.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ChemR23 Inhibition | Not Specified | IC50 | 3.2 nM | [1][2] |
| Chemerin-Induced Chemotaxis Inhibition | CAL-1 | IC50 | Not explicitly stated for this compound, but related compounds showed potent inhibition. | [1] |
In Vivo Pharmacology & Pharmacokinetics
While specific in vivo efficacy data for this compound is not publicly available, a closely related analog from the same 2-aminobenzoxazole series, compound 38a , has been studied in cynomolgus monkeys. These studies provide insights into the potential in vivo profile of this class of inhibitors.[1]
Table 3: Pharmacokinetic Parameters of a Related 2-Aminobenzoxazole Analog (Compound 38a) in Cynomolgus Monkeys (Oral Administration)
| Parameter | Value |
| Dose | Not Specified |
| Bioavailability (F%) | Good |
| Pharmacological Effect | Confirmed ChemR23 internalization on pDCs |
Note: The data presented is for a related compound and should be considered indicative for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 2-aminobenzoxazole-based ChemR23 inhibitors.
Calcium Signaling Assay
-
Objective: To determine the inhibitory effect of compounds on chemerin-induced intracellular calcium mobilization.
-
Cell Line: CAL-1 cells endogenously expressing human ChemR23.
-
Procedure:
-
CAL-1 cells are seeded in a 96-well plate and cultured.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (this compound) at various concentrations is added to the wells and incubated.
-
Chemerin is added to the wells to stimulate the ChemR23 receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Chemotaxis Assay
-
Objective: To evaluate the ability of the compound to inhibit the migration of cells towards a chemerin gradient.
-
Cell Line: CAL-1 cells.
-
Apparatus: Transwell migration chambers.
-
Procedure:
-
The lower chamber of the Transwell plate is filled with media containing chemerin.
-
CAL-1 cells are pre-incubated with the test compound (this compound) at various concentrations.
-
The pre-treated cells are then seeded into the upper chamber of the Transwell insert.
-
The plate is incubated to allow cell migration from the upper to the lower chamber.
-
The number of migrated cells in the lower chamber is quantified using a cell viability assay or by direct cell counting.
-
The IC50 value for chemotaxis inhibition is determined.
-
Receptor Internalization Assay
-
Objective: To assess the ability of the compound to induce the internalization of the ChemR23 receptor.
-
Cell Line: CAL-1 cells.
-
Method: Flow cytometry.
-
Procedure:
-
CAL-1 cells are treated with the test compound (this compound) for a specified period.
-
The cells are then stained with a fluorescently labeled antibody that specifically binds to the extracellular domain of ChemR23.
-
The fluorescence intensity of the cell surface-bound antibody is measured using a flow cytometer.
-
A decrease in the mean fluorescence intensity in the compound-treated cells compared to the vehicle-treated control cells indicates receptor internalization.
-
Visualizations
ChemR23 Signaling Pathway
Caption: ChemR23 signaling and the mechanism of action of this compound.
Experimental Workflow for this compound Characterization
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
ChemR23 Target Validation in Autoimmune Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), and its primary ligand, chemerin, have emerged as a critical signaling axis in the pathogenesis of several autoimmune diseases. This technical guide provides a comprehensive overview of the validation of ChemR23 as a therapeutic target in autoimmune disorders, with a focus on rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It includes a summary of key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows. The guide also introduces ChemR23-IN-2, a potent and orally efficacious small molecule inhibitor of ChemR23, in the context of the broader landscape of ChemR23 modulators.
The ChemR23/Chemerin Axis in Autoimmunity
Chemerin is a chemoattractant protein that, in its active form, binds to the G protein-coupled receptor ChemR23. This interaction plays a significant role in orchestrating immune responses by attracting ChemR23-expressing cells, such as macrophages, dendritic cells (DCs), and natural killer (NK) cells, to sites of inflammation.[1][2] The ChemR23/chemerin axis is implicated in both the initiation and resolution of inflammation, making it a nuanced and compelling target for therapeutic intervention.[3][4]
Role in Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic inflammatory disorder affecting the joints, the ChemR23/chemerin axis is significantly upregulated in the synovium.[5] Chemerin and ChemR23 are highly expressed in the RA synovium compared to osteoarthritis tissue.[5][6] Chemerin is expressed by endothelial cells and synovial lining and sublining cells, while ChemR23 is found on macrophages, immature DCs, and fibroblast-like synoviocytes (FLS).[5][6]
The activation of ChemR23 on RA FLS by chemerin leads to the production of pro-inflammatory cytokines such as IL-6, chemokines like CCL2, and matrix metalloproteinases (MMPs) that contribute to cartilage degradation.[5] Furthermore, chemerin promotes the motility of FLS, contributing to the invasive nature of the pannus in RA.[5] The concentration of chemerin in the synovial fluid of RA patients is markedly higher than in osteoarthritis patients.[5]
Role in Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by the infiltration of immune cells. The chemerin/ChemR23 axis is a key player in the early stages of psoriasis development, particularly in the recruitment of plasmacytoid dendritic cells (pDCs) to the skin.[7][8] Prepsoriatic and early psoriatic lesions show strong expression of chemerin in the dermis, which correlates with the presence of ChemR23-positive pDCs and neutrophils.[7][9]
Fibroblasts, mast cells, and endothelial cells in the skin are primary sources of chemerin.[7] In psoriatic lesions, chemerin stimulates keratinocytes to proliferate and produce inflammatory cytokines, thereby exacerbating the disease.[6][10] This suggests that targeting the chemerin/ChemR23 axis could be a viable therapeutic strategy for psoriasis.[7]
Role in Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, the ChemR23/chemerin axis is implicated in the inflammatory cascade within the gastrointestinal tract. Chemerin expression is positively associated with the severity of inflammation in colitis models. It stimulates macrophages to produce pro-inflammatory cytokines like TNF and IL-6.
An increased number of ChemR23-expressing dendritic cells are observed in biopsy specimens from patients with active IBD, suggesting a role for this axis in the local pro-inflammatory response. Interestingly, while most reports point to a pro-inflammatory role, some data suggest that chemerin may also have anti-inflammatory effects, such as reducing neutrophil transepithelial migration, highlighting the complexity of this signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the ChemR23/chemerin axis in autoimmune diseases.
Table 1: Chemerin and ChemR23 Expression in Autoimmune Diseases
| Disease | Tissue/Fluid | Finding | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | Chemerin concentration significantly higher in RA (358 ng/ml) compared to OA (< 1 ng/ml). | [5] |
| Rheumatoid Arthritis | Synovial Tissue | High expression of chemerin and ChemR23 in RA synovium compared to osteoarthritis. | [5] |
| Psoriasis | Skin Lesions | Strong expression of chemerin in the dermis of prepsoriatic and early lesions, correlating with the presence of ChemR23+ pDCs. | [7] |
| Inflammatory Bowel Disease | Cecum and Colon | Expression, secretion, and processing of chemerin are positively associated with the severity of inflammation in DSS-induced colitis. |
Table 2: Cellular Responses to Chemerin Stimulation
| Cell Type | Disease Context | Chemerin Concentration | Effect | Reference(s) |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Rheumatoid Arthritis | 2, 10, 50 nM | Enhanced production of IL-6, CCL2, and MMP-3. Increased cell motility. | [5] |
| HaCaT cells and primary human keratinocytes | Psoriasis | 5, 10, 20 ng/mL | Prompted inflammatory factor secretion, NF-κB activation, and p65 acetylation. | [10] |
Table 3: ChemR23 Modulators
| Compound | Type | Potency (IC50/EC50) | Notes | Reference(s) |
| This compound | Inhibitor | 3.2 nM | Potent and orally efficacious. | [5] |
| ChemR23-IN-1 | Inhibitor | 38 nM (human), 100 nM (mouse) | Inhibits chemotaxis of CAL-1 triggered by Chemerin in vitro. | [5] |
| ChemR23-IN-4 | Inhibitor | 17 nM (human) | Potent and orally efficacious. | [5] |
| CCX832 | Antagonist | Not specified | Orally-administered small molecule antagonist. Demonstrated ability to block ChemR23 in preclinical models of inflammatory skin disease. | [10] |
| Chemerin-9 | Agonist | 42 nM (mouse) | C-terminal nonapeptide of chemerin. Has anti-inflammatory activity. | [5] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used to validate ChemR23 as a therapeutic target in autoimmune diseases.
Immunohistochemistry (IHC) for ChemR23 and Chemerin in Synovial Tissue
Objective: To visualize and localize the expression of ChemR23 and chemerin in synovial tissue from patients with rheumatoid arthritis.
Materials:
-
Synovial tissue samples (frozen in OCT compound)
-
Cryostat
-
Cold acetone (-20°C)
-
2% H2O2 in methanol
-
10% normal goat serum
-
Primary antibodies: rabbit anti-human ChemR23 polyclonal antibody, mouse anti-human chemerin monoclonal antibody
-
Biotinylated goat anti-rabbit/mouse IgG
-
Streptavidin-peroxidase complex
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Protocol:
-
Cut 8-μm-thick cryostat sections of frozen synovial tissue.
-
Fix the sections in cold acetone for 3 minutes.
-
Block endogenous peroxidase activity by incubating in 2% H2O2 in methanol for 15 minutes.
-
Block non-specific binding with 10% normal goat serum for 30 minutes.
-
Incubate the sections with the primary antibody (anti-ChemR23 or anti-chemerin) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Incubate with streptavidin-peroxidase complex for 30 minutes.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a light microscope.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Chemerin and Cytokines
Objective: To quantify the concentration of chemerin in synovial fluid and the production of cytokines (e.g., IL-6) by cultured cells.
Materials:
-
Synovial fluid samples or cell culture supernatants
-
Commercially available ELISA kits for human chemerin, IL-6, etc.
-
96-well microplate reader
Protocol:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol to allow the antigen to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured antigen.
-
Wash the wells to remove unbound detection antibody.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.[5][10]
In Vitro Cell-Based Assays
Objective: To assess the functional effects of chemerin and ChemR23 inhibitors on immune and stromal cells.
4.3.1 Chemotaxis Assay
-
Principle: Measures the migration of ChemR23-expressing cells towards a chemerin gradient.
-
Method: Use a transwell migration assay where cells are placed in the upper chamber and chemerin (with or without an inhibitor like this compound) is in the lower chamber. After incubation, migrated cells in the lower chamber are quantified.
4.3.2 Cytokine Release Assay
-
Principle: Measures the production of pro-inflammatory cytokines by cells upon stimulation.
-
Method: Culture cells (e.g., RA FLS, keratinocytes) in the presence of chemerin and/or a ChemR23 inhibitor. After a specified time, collect the supernatant and measure cytokine levels using ELISA or a multiplex bead-based assay.[5][10]
In Vivo Animal Models of Autoimmune Disease
Objective: To evaluate the therapeutic efficacy of a ChemR23 inhibitor in a relevant animal model of autoimmune disease.
Example: Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
-
Animals: BALB/c mice.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back skin of the mice for a set number of days.
-
Treatment: Administer the ChemR23 inhibitor (e.g., orally or intraperitoneally) daily, either before or after the onset of skin inflammation. A vehicle control group should be included.
-
Endpoints:
-
Clinical Scoring: Assess the severity of skin inflammation daily using a scoring system for erythema, scaling, and thickness.
-
Histology: At the end of the experiment, collect skin samples for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Stain skin sections for markers of inflammation and cell proliferation (e.g., Ki67, CD3).
-
Gene Expression Analysis: Extract RNA from skin samples to measure the expression of pro-inflammatory cytokines and chemokines by qRT-PCR.[6][10]
-
Visualizations
ChemR23 Signaling Pathway
Caption: ChemR23 signaling cascade upon chemerin binding.
Experimental Workflow for ChemR23 Target Validation
Caption: A logical workflow for the validation of ChemR23 as a drug target.
Conclusion
The evidence strongly supports the role of the ChemR23/chemerin axis in the pathophysiology of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The upregulation of this pathway in inflamed tissues and its ability to drive key pathological processes make ChemR23 a compelling target for therapeutic intervention. The development of potent and specific inhibitors, such as this compound, offers a promising avenue for the development of novel treatments for these debilitating autoimmune conditions. This guide provides a foundational framework for researchers and drug development professionals to further explore and exploit this important signaling pathway.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. ChemR23 inhibitor 14f | ChemR23 inhibitor | Probechem Biochemicals [probechem.com]
- 7. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]
- 8. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 9. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of ChemR23 in Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The classical M1 and alternative M2 polarization states represent two extremes of a continuum, with M1 macrophages driving pro-inflammatory responses and M2 macrophages contributing to tissue repair and immunoregulation. The G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1), has emerged as a critical regulator of macrophage function and polarization. This technical guide provides an in-depth analysis of the function of ChemR23 in macrophage polarization, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Understanding the intricate role of ChemR23 is paramount for the development of novel therapeutic strategies targeting macrophage-mediated inflammatory and neoplastic diseases.
Introduction to ChemR23 and Macrophage Polarization
ChemR23 is a receptor for two distinct endogenous ligands: the chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][2][3] This dual ligand specificity endows ChemR23 with a complex and context-dependent role in inflammation, spanning both the initiation and resolution phases.[4][5] Macrophage polarization is a dynamic process central to the immune response. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8] Conversely, M2 macrophages, stimulated by cytokines like IL-4 and IL-13, exhibit anti-inflammatory properties and are involved in wound healing and immune suppression.[6][8] The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in a wide range of pathologies, including chronic inflammation, atherosclerosis, and cancer.[9][10][11]
ChemR23 Expression and Function in Macrophage Subtypes
Compelling evidence indicates that ChemR23 expression is preferentially associated with the M1 macrophage phenotype.[1][3][12][13] Studies have shown that stimulation of unpolarized macrophages with LPS or IFN-γ leads to increased transcription of the CMKLR1 gene, which encodes ChemR23.[1][2][3] Consequently, M1 macrophages exhibit chemotactic responses to chemerin, while M2 macrophages, which do not express surface ChemR23, are non-responsive.[1][2][3]
Activation of ChemR23 on M1 macrophages by its ligands initiates distinct downstream signaling events. Chemerin binding typically activates Gi proteins, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and activation of the nuclear factor kappa B (NF-κB) pathway, contributing to inflammatory responses.[2] In contrast, RvE1 binding to ChemR23 promotes the resolution of inflammation by enhancing macrophage phagocytosis of apoptotic neutrophils and repolarizing M1 macrophages towards a resolution-type phenotype, distinct from the M2 phenotype, which is characterized by increased IL-10 transcription.[1][3][13]
More recent studies utilizing agonist antibodies targeting ChemR23 have further elucidated its role in reprogramming macrophages. Activation of ChemR23 in M-CSF-differentiated macrophages and tumor-associated macrophage (TAM)-like cells, which often exhibit an M2-like phenotype, leads to a profound modulation of their characteristics.[2][4][5][14] This includes alterations in surface marker expression, cytokine secretion profiles, and immune functions, ultimately shifting them towards a less inflammatory and potentially anti-tumorigenic state.[2][4][14]
Quantitative Data on ChemR23 Function in Macrophage Polarization
The following tables summarize key quantitative findings from studies investigating the role of ChemR23 in macrophage polarization.
Table 1: ChemR23 Expression in Polarized Macrophages
| Macrophage Type | Stimulus | ChemR23 Expression Level | Reference |
| M1 Macrophages | LPS or IFN-γ | Upregulated | [1][2][3] |
| M2 Macrophages | IL-4 or IL-13 | Not Expressed on Surface | [1][3] |
| M-CSF Differentiated Macrophages | M-CSF | Higher than GM-CSF differentiated | [4][5] |
| GM-CSF Differentiated Macrophages | GM-CSF | Lower than M-CSF differentiated | [4][5] |
| TAM-like Macrophages | Tumor Cell Supernatant | Higher than GM-CSF differentiated | [4][5] |
Table 2: Effects of ChemR23 Activation on Macrophage Function
| Ligand/Agonist | Macrophage Type | Effect | Quantitative Change | Reference |
| Chemerin | M1 Macrophages | Chemotaxis | Increased migration towards chemerin | [1][3] |
| Resolvin E1 (10 nM) | M1 Macrophages | IL-10 Transcription | Increased | [1][3][13] |
| Resolvin E1 | M1 Macrophages | Phagocytosis of microbial particles | Increased | [1][3][13] |
| αChemR23 mAb | M-CSF Macrophages | IL-10 Secretion | Significantly decreased | [4] |
| αChemR23 mAb | M-CSF Macrophages | TNF-α Secretion | Significantly increased | [4] |
| αChemR23 mAb | M-CSF Macrophages | IL-6 Secretion | Significantly decreased | [4] |
| αChemR23 mAb | M-CSF Macrophages | ERK1/2 Phosphorylation | Induced within 30-60 minutes | [4][5] |
| αChemR23 mAb | M1-polarized Macrophages | CD80, CD86, CCR7 Expression | Decreased | [15] |
| αChemR23 mAb | M2-polarized Macrophages | CD206, CD11b Expression | Decreased | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ChemR23 in macrophage polarization.
In Vitro Macrophage Polarization
Objective: To generate polarized M1 and M2 macrophages from bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant mouse or human M-CSF (for generating M0 macrophages).[16]
-
Recombinant mouse or human IL-13.[8]
Protocol:
-
Generation of M0 Macrophages:
-
Culture bone marrow cells or monocytes in complete medium supplemented with M-CSF (e.g., 100 ng/mL) for 6-7 days to differentiate them into naive M0 macrophages.[16]
-
-
M1 Polarization:
-
Replace the medium with fresh complete medium.
-
Add IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) to the M0 macrophages.[7]
-
Incubate for 24-48 hours.
-
-
M2 Polarization:
-
Verification of Polarization:
ChemR23 Signaling Pathway Analysis
Objective: To investigate the intracellular signaling pathways activated by ChemR23 ligands.
Materials:
-
Polarized macrophages.
-
ChemR23 ligands (Chemerin, RvE1) or agonist antibodies.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phosphorylated and total ERK1/2, Akt, and NF-κB.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Protocol:
-
Starve the macrophages in serum-free medium for 4 hours.[4]
-
Stimulate the cells with the ChemR23 ligand or agonist at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4]
-
Lyse the cells with RIPA buffer and quantify the protein concentration.[4]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Macrophage Functional Assays
Objective: To assess the functional consequences of ChemR23 activation on macrophages.
Chemotaxis Assay:
-
Use a transwell migration system with a polycarbonate membrane (e.g., 8 µm pore size).
-
Place polarized macrophages in the upper chamber.
-
Add chemerin to the lower chamber as a chemoattractant.[1][18]
-
Incubate for a few hours to allow cell migration.
-
Stain and count the cells that have migrated to the lower side of the membrane.
Phagocytosis Assay:
-
Label apoptotic cells (e.g., neutrophils) or microbial particles with a fluorescent dye.
-
Co-culture the labeled targets with macrophages that have been pre-treated with a ChemR23 ligand or agonist.[15]
-
After incubation, wash away non-phagocytosed targets.
-
Quantify the uptake of the fluorescent targets by the macrophages using flow cytometry or fluorescence microscopy.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to ChemR23 and macrophage polarization.
Caption: ChemR23 signaling pathways initiated by Chemerin and RvE1.
Caption: Experimental workflow for in vitro macrophage polarization.
Caption: Logical relationship between ChemR23 and macrophage phenotypes.
Conclusion and Future Directions
ChemR23 plays a multifaceted and critical role in dictating macrophage polarization and function. Its preferential expression on M1 macrophages and its ability to be activated by both pro-inflammatory and pro-resolving ligands place it at a crucial juncture in the inflammatory response. The capacity of ChemR23 agonists to reprogram macrophages towards a less inflammatory and potentially anti-tumorigenic phenotype highlights its significant therapeutic potential.[2][4][14] Future research should focus on further dissecting the context-dependent signaling pathways downstream of ChemR23 and on developing selective modulators of this receptor for the treatment of a wide array of inflammatory diseases and cancers. The detailed understanding of ChemR23's function in macrophage polarization will undoubtedly pave the way for innovative immunomodulatory therapies.
References
- 1. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. [PDF] ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages | Semantic Scholar [semanticscholar.org]
- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 6. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 8. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 18. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to Investigating the Downstream Signaling Pathways of ChemR23 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in a variety of inflammatory diseases, metabolic disorders, and cancer. Its endogenous ligand, chemerin, triggers a cascade of intracellular signaling events that modulate crucial cellular functions such as migration, proliferation, and inflammatory responses. Consequently, the inhibition of ChemR23 signaling presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by ChemR23 inhibition, detailed experimental protocols for their investigation, and a framework for data analysis and interpretation.
Introduction to ChemR23 Signaling
ChemR23 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1][2] Activation of ChemR23 by chemerin leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating distinct downstream signaling cascades. The multifaceted nature of ChemR23 signaling, which can be both pro- and anti-inflammatory depending on the cellular context and the specific chemerin isoform, underscores the importance of a thorough investigation into the effects of its inhibition.[3][4]
Core Downstream Signaling Pathways of ChemR23
The inhibition of ChemR23 is expected to counteract the signaling events initiated by its activation. The primary pathways to investigate are:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Inhibition of ChemR23 would therefore be expected to prevent this decrease or lead to a relative increase in cAMP levels in the presence of an agonist.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2 Phosphorylation): ChemR23 activation stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway that regulate cell proliferation, differentiation, and survival.[1][2] Consequently, ChemR23 inhibitors should attenuate ERK1/2 phosphorylation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, crucial for cell growth, survival, and metabolism, is also modulated by ChemR23 activation.[5] Investigating the phosphorylation status of Akt upon ChemR23 inhibition is therefore a key aspect of understanding its therapeutic potential.
-
Intracellular Calcium Mobilization: ChemR23 activation can lead to an increase in intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger involved in a myriad of cellular processes.[6] The effect of ChemR23 inhibitors on this calcium flux is a critical parameter to assess.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor plays a central role in inflammatory responses. The chemerin/ChemR23 axis has been shown to trigger NF-κB activation, leading to the expression of pro-inflammatory genes.[1][2] Inhibition of this pathway is a key desired outcome for anti-inflammatory therapies targeting ChemR23.
-
β-Arrestin Recruitment: Like many GPCRs, ChemR23 can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[7] Characterizing the effect of inhibitors on β-arrestin recruitment is crucial for understanding potential biased agonism and the full spectrum of the inhibitor's effects.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HEK293 or CHO cells stably or transiently expressing human ChemR23 are commonly used for in vitro assays.[6] Endogenous cell lines such as macrophages, dendritic cells, or specific cancer cell lines can also be utilized.[8]
-
Reagents: Recombinant human chemerin, specific ChemR23 inhibitors (e.g., α-NETA, CCX832), and antibodies for Western blotting (total and phosphorylated ERK, Akt, and NF-κB p65).[5][9][10]
cAMP Measurement Assay
This assay quantifies the inhibition of agonist-induced cAMP reduction.
Protocol:
-
Seed ChemR23-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of the ChemR23 inhibitor for 30 minutes.
-
Stimulate the cells with a known concentration of chemerin (typically EC80) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data is typically normalized to the response of cells treated with the agonist alone.
Western Blot for ERK1/2 and Akt Phosphorylation
This method assesses the inhibitor's effect on the phosphorylation status of key signaling proteins.
Protocol:
-
Plate ChemR23-expressing cells and allow them to adhere.
-
Serum-starve the cells for 4-6 hours before the experiment.
-
Pre-incubate the cells with the ChemR23 inhibitor at various concentrations for 1 hour.
-
Stimulate with chemerin for 5-15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Calcium Flux Assay
This assay measures the ability of an inhibitor to block agonist-induced increases in intracellular calcium.
Protocol:
-
Harvest ChemR23-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer containing probenecid.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in an appropriate assay buffer.
-
Measure baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add the ChemR23 inhibitor at various concentrations and incubate for a short period.
-
Inject chemerin to stimulate calcium release and continuously record the fluorescence signal.
-
The peak fluorescence intensity is used to determine the extent of inhibition.
NF-κB Activation Assay
This can be assessed by measuring the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
Protocol:
-
Western Blot for p-p65: Follow the Western blot protocol described in 3.3, using antibodies against phospho-p65 and total p65.
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips and treat with inhibitor and agonist as described previously.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
β-Arrestin Recruitment Assay
This assay determines if the inhibitor can block the interaction between ChemR23 and β-arrestin.
Protocol:
-
Utilize a commercially available assay system, such as the PathHunter® β-arrestin recruitment assay from DiscoverX.[11]
-
This system uses enzyme fragment complementation. Cells co-express the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Ligand-induced recruitment of β-arrestin-EA to the GPCR-PK results in the formation of a functional β-galactosidase enzyme.
-
Pre-treat the cells with the ChemR23 inhibitor.
-
Stimulate with chemerin.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Measure the resulting luminescence, which is proportional to the extent of β-arrestin recruitment.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be compiled into structured tables to facilitate comparison of different inhibitors or experimental conditions.
Table 1: Effect of ChemR23 Inhibitors on Downstream Signaling Pathways
| Inhibitor | Assay | Endpoint | IC50 / % Inhibition | Cell Line | Reference |
| α-NETA | Calcium Flux | Inhibition of chemerin-induced [Ca2+]i | IC50: ~10 µM | SH-SY5Y | [9] |
| α-NETA | Western Blot | Inhibition of p-Akt | Dose-dependent decrease | hEM15A | [5] |
| α-NETA | Western Blot | Inhibition of p-ERK1/2 | Dose-dependent decrease | hEM15A | [5] |
| CCX832 | Angiogenesis | Reversal of chemerin-induced effects | - | HUVEC | [10] |
| CCX832 | VSMC Proliferation | Amelioration of chemerin-induced effects | - | VSMCs | [10] |
Note: Specific IC50 values for all pathways are not always readily available in the public literature and may need to be determined experimentally.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling networks and experimental procedures.
ChemR23 Downstream Signaling Cascade
Experimental Workflow for Assessing ChemR23 Inhibition
Conclusion
Investigating the downstream signaling pathways of ChemR23 inhibition is paramount for the development of novel therapeutics. A multi-faceted approach, employing a suite of in vitro assays, is necessary to fully characterize the mechanism of action of potential inhibitors. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at elucidating the intricate signaling networks governed by ChemR23. The systematic application of these methodologies will undoubtedly accelerate the discovery and development of next-generation therapies targeting this important receptor.
References
- 1. Chemerin/ChemR23 axis triggers an inflammatory response in keratinocytes through ROS-sirt1-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 5. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Therapeutic Potential of ChemR23 Antagonism in Psoriasis: Application Notes for a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, driven by complex signaling pathways. The chemerin receptor, ChemR23 (also known as CMKLR1), has emerged as a promising therapeutic target due to its role in modulating immune cell trafficking and inflammatory responses. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel ChemR23 antagonist, here exemplified by a representative compound, in a preclinical psoriasis mouse model. While specific data for a compound designated "ChemR23-IN-2" is not publicly available, we present a framework for its evaluation based on published studies of similar molecules.
Introduction to ChemR23 in Psoriasis
ChemR23 is a G protein-coupled receptor activated by the ligand chemerin. The chemerin/ChemR23 axis is implicated in the recruitment of various immune cells, including dendritic cells, macrophages, and natural killer cells, to sites of inflammation.[1] In the context of psoriasis, this pathway is believed to contribute to the inflammatory cascade that leads to the characteristic skin lesions. By blocking the interaction of chemerin with ChemR23, antagonists can potentially dampen the immune response and alleviate psoriatic symptoms.[1] Recent studies have demonstrated that targeting ChemR23 can indeed ameliorate psoriasis-like symptoms in animal models, highlighting the therapeutic potential of this approach.[2][3]
Key Signaling Pathway
The chemerin/ChemR23 signaling pathway plays a crucial role in the inflammatory processes underlying psoriasis. The following diagram illustrates the proposed mechanism of action for a ChemR23 antagonist.
Caption: Proposed mechanism of this compound in psoriatic inflammation.
In Vivo Efficacy Data (Hypothetical Data for this compound based on a representative compound S-26d)
The following tables summarize the expected quantitative data from an in vivo study evaluating a ChemR23 antagonist in an imiquimod-induced psoriasis mouse model.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | pIC50 |
| This compound | Human ChemR23 | Calcium Mobilization | 7.44[2][4] |
Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean PASI Score (Day 7) | Epidermal Thickness (µm, Day 7) | Splenic Index (mg/g) |
| Naive (No Imiquimod) | - | 0.0 ± 0.0 | 20.5 ± 2.1 | 3.5 ± 0.4 |
| Vehicle + Imiquimod | - | 8.5 ± 0.7 | 110.2 ± 9.8 | 7.8 ± 0.9 |
| This compound + Imiquimod | 30 | 3.2 ± 0.5 | 45.6 ± 5.3 | 4.9 ± 0.6 |
| Dexamethasone + Imiquimod | 1 | 2.5 ± 0.4 | 38.1 ± 4.7 | 4.2 ± 0.5 |
| *p < 0.05 compared to Vehicle + Imiquimod group. |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to induce psoriasis-like skin inflammation that recapitulates many features of human psoriasis, including epidermal thickening, immune cell infiltration, and the central role of the IL-23/IL-17 axis.[5][6]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Positive control (e.g., Dexamethasone)
-
Calipers for ear thickness measurement
-
4% paraformaldehyde for tissue fixation
-
Histology equipment and reagents (H&E staining)
-
ELISA kits for cytokine analysis (e.g., IL-17A, IL-23)
Experimental Workflow:
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Naive
-
Vehicle + Imiquimod
-
This compound + Imiquimod
-
Positive Control (e.g., Dexamethasone) + Imiquimod
-
-
Induction of Psoriasis:
-
On day 0, shave the dorsal skin of the mice.
-
From day 1 to day 7, apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear.
-
-
Drug Administration:
-
Administer this compound, vehicle, or positive control orally (p.o.) daily from day 1 to day 7, one hour before imiquimod application.
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Score the severity of the skin lesions daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of these three scores.
-
Measure the thickness of the right ear daily using a caliper.
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Collect skin and spleen samples.
-
Fix skin samples in 4% paraformaldehyde for histological analysis.
-
Weigh the spleen and calculate the splenic index (spleen weight/body weight).
-
-
Histological Analysis:
-
Embed the fixed skin tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Measure the epidermal thickness using an image analysis software.
-
-
Cytokine Analysis:
-
Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17A and IL-23 using ELISA.
-
Conclusion
The presented protocols provide a robust framework for the preclinical evaluation of ChemR23 antagonists in a psoriasis mouse model. The antagonism of ChemR23 represents a promising strategy for the development of novel therapeutics for psoriasis and other inflammatory skin diseases. Further studies are warranted to fully elucidate the mechanism of action and to translate these preclinical findings into clinical applications.
References
- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. techfinder.stanford.edu [techfinder.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Comparative Analysis of Single-Cell Transcriptome Data Reveals a Novel Role of Keratinocyte-Derived IL-23 in Psoriasis [frontiersin.org]
- 6. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Studying Dendritic Cell Migration Using a ChemR23 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a small molecule inhibitor of ChemR23, such as ChemR23-IN-2, to investigate its impact on dendritic cell (DC) migration. The information detailed below offers insights into the ChemR23 signaling pathway, quantitative data for a representative antagonist, and detailed protocols for conducting in vitro migration assays.
Introduction to ChemR23 in Dendritic Cell Migration
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a pivotal role in the trafficking of immune cells.[1][2] Its natural ligand, chemerin, is a potent chemoattractant for various immune cells, including immature dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2][3][4] The chemerin/ChemR23 axis is particularly crucial for the recruitment of immature plasmacytoid and myeloid DCs to sites of inflammation and lymphoid organs.[3][5][6]
Immature DCs are highly motile and are responsible for capturing antigens in peripheral tissues. Upon encountering inflammatory signals, they migrate to secondary lymphoid organs to initiate adaptive immune responses.[7] The migration of these cells is directed by chemotactic gradients, and the chemerin/ChemR23 system has been identified as a key player in this process.[5][6] Consequently, small molecule inhibitors of ChemR23 are valuable tools for studying the intricate mechanisms of DC migration and for the development of potential therapeutics for inflammatory and autoimmune diseases.
ChemR23 Signaling Pathway
The binding of chemerin to ChemR23 on the surface of immature dendritic cells initiates a cascade of intracellular signaling events, leading to chemotaxis. This process is mediated by the activation of G proteins, which in turn modulates downstream effectors.
Quantitative Data for a Representative ChemR23 Antagonist
While specific data for this compound is not publicly available, the following table summarizes the inhibitory activity of a well-characterized small molecule ChemR23 antagonist, CCX832. This data can be used as a reference for designing experiments with other ChemR23 inhibitors.
| Compound | Target | Assay Type | Species | Potency | Reference |
| CCX832 | ChemR23 (CMKLR1) | Radiolabeled Competition Binding | Human | pKi = 8.32 ± 0.04 | [8] |
| ChemR23 (CMKLR1) | β-Arrestin Recruitment | Human | pA2 = 8.32 ± 0.04 | [8] | |
| GPR1 | Radiolabeled Competition Binding | Human | No effect | [8] |
-
pKi : The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the inhibitor to the receptor. A higher pKi value corresponds to a higher binding affinity.
-
pA2 : A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The following protocols provide a framework for studying the effect of a ChemR23 inhibitor on dendritic cell migration.
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days to differentiate them into immature dendritic cells.
-
Confirm the immature DC phenotype by flow cytometry using markers such as CD1a, CD11c, and low expression of CD83 and CD86.
This protocol details the use of a Boyden chamber (or transwell) assay to quantify the effect of a ChemR23 inhibitor on chemerin-induced DC migration.
Materials:
-
Immature dendritic cells
-
ChemR23 inhibitor (e.g., this compound)
-
Recombinant human chemerin
-
24-well transwell plates (5 µm pore size)
-
Assay medium (RPMI-1640 with 0.5% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation: Harvest the immature DCs and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the DCs with various concentrations of the ChemR23 inhibitor (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing different concentrations of recombinant human chemerin (chemoattractant) to the lower wells of the 24-well transwell plate. Include a negative control with assay medium only.
-
Add 100 µL of the pre-treated DC suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
To quantify the migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate according to the manufacturer's protocol.
-
Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the dose-response curve for the ChemR23 inhibitor's effect on chemerin-induced migration.
-
Determine the IC50 value of the inhibitor, which is the concentration that inhibits 50% of the maximal migration response to chemerin.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive resource for researchers investigating the role of the ChemR23/chemerin axis in dendritic cell migration. The use of specific small molecule inhibitors, in conjunction with the detailed experimental procedures, will enable a deeper understanding of the molecular mechanisms governing DC trafficking and may facilitate the development of novel immunomodulatory therapies.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of the Migration of Distinct Dendritic Cell Subsets [frontiersin.org]
- 8. Chemerin Elicits Potent Constrictor Actions via Chemokine‐Like Receptor 1 (CMKLR1), not G‐Protein‐Coupled Receptor 1 (GPR1), in Human and Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChemR23-IN-2: An Inhibitor of Chemerin-Induced Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin is a chemoattractant protein that plays a crucial role in inflammation and immune responses through its interaction with the G protein-coupled receptor, ChemR23 (also known as CMKLR1). The activation of ChemR23 by chemerin initiates a cascade of intracellular signaling events, including calcium mobilization, phosphorylation of extracellular signal-regulated kinases (ERK), and inhibition of cyclic AMP (cAMP) accumulation. Dysregulation of the chemerin/ChemR23 signaling axis has been implicated in various inflammatory diseases, making it a promising target for therapeutic intervention.
ChemR23-IN-2 is a potent and selective small molecule inhibitor of ChemR23. This document provides detailed application notes and protocols for utilizing this compound to study and inhibit chemerin-induced cell signaling pathways.
Product Information
| Compound Name | Target | IC50 |
| This compound | ChemR23 | 3.2 nM |
| ChemR23-IN-4 | ChemR23 | 17 nM[1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the response by 50%. Lower values indicate higher potency.
Mechanism of Action
This compound acts as a competitive antagonist at the ChemR23 receptor, preventing the binding of its natural ligand, chemerin. This blockade inhibits the initiation of downstream signaling cascades mediated by the Gαi subunit of the G protein complex.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on chemerin-induced signaling.
Calcium Mobilization Assay
This assay measures the ability of this compound to block chemerin-induced increases in intracellular calcium concentration.
Workflow:
Materials:
-
ChemR23-expressing cells (e.g., HEK293-ChemR23 stable cell line)
-
Chemerin (recombinant human or mouse)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed ChemR23-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Inhibitor Incubation: Wash the cells to remove excess dye and then add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at room temperature.
-
Chemerin Stimulation: Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. Add a pre-determined concentration of chemerin (typically the EC80 concentration) to all wells simultaneously using an automated injector.
-
Data Acquisition: Continue to measure fluorescence intensity kinetically for several minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence signal for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the inhibition of chemerin-induced phosphorylation of ERK1/2 (p-ERK).
Workflow:
Materials:
-
ChemR23-expressing cells
-
Chemerin
-
This compound
-
Cell lysis buffer
-
Primary antibodies against p-ERK1/2 and total ERK1/2
-
Secondary antibodies (if using Western Blot or ELISA)
-
Detection reagents (e.g., HTRF reagents, chemiluminescent substrate)
-
Microplate reader or Western Blot imaging system
Protocol (HTRF Assay):
-
Cell Culture and Starvation: Seed cells in a 96-well plate and grow to confluency. Prior to the assay, serum-starve the cells for 4-24 hours.
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Chemerin Stimulation: Add chemerin to the wells and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes at 37°C).
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Detection: Add the HTRF detection reagents (anti-p-ERK antibody labeled with a donor fluorophore and anti-total ERK antibody labeled with an acceptor fluorophore) to the lysate.
-
Data Acquisition: After incubation as per the kit's instructions, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value as described for the calcium mobilization assay.
cAMP Accumulation Assay
This assay measures the ability of this compound to reverse the chemerin-induced inhibition of cAMP production.
Workflow:
Materials:
-
ChemR23-expressing cells
-
Chemerin
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell lysis buffer (often included in the kit)
-
Microplate reader compatible with the chosen assay format
Protocol:
-
Cell Seeding: Seed cells into a suitable microplate.
-
Inhibitor Incubation: Pre-incubate the cells with a serial dilution of this compound for 15-30 minutes.
-
Stimulation: Add a mixture of chemerin and forskolin to the wells. The forskolin concentration should be chosen to induce a submaximal cAMP response.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the kit's protocol.
-
Data Analysis: Plot the cAMP levels against the inhibitor concentration to determine the IC50 for the reversal of chemerin's inhibitory effect.
Data Presentation
The following table summarizes the expected outcomes from the described assays when using this compound to inhibit chemerin-induced signaling.
| Assay | Parameter Measured | Expected Effect of Chemerin | Expected Effect of this compound |
| Calcium Mobilization | Intracellular Ca²⁺ Concentration | Increase | Dose-dependent inhibition of the chemerin-induced increase |
| ERK1/2 Phosphorylation | p-ERK1/2 Levels | Increase | Dose-dependent inhibition of chemerin-induced phosphorylation |
| cAMP Accumulation | Intracellular cAMP Levels | Decrease (in the presence of an adenylyl cyclase activator) | Dose-dependent reversal of the chemerin-induced decrease |
Conclusion
This compound is a valuable tool for investigating the role of the chemerin/ChemR23 signaling pathway in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for characterizing the inhibitory activity of this compound in cell-based assays. Researchers can adapt these protocols to their specific cell types and experimental needs to further elucidate the therapeutic potential of targeting the chemerin/ChemR23 axis.
References
A Comprehensive Guide to Utilizing ChemR23-IN-2 in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ChemR23-IN-2, a potent and orally efficacious small molecule inhibitor of the ChemR23 receptor, in cancer research. These guidelines are intended for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction to ChemR23 and its Role in Cancer
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a multifaceted role in both inflammatory processes and cancer biology.[1][2][3] Its primary endogenous ligand is the chemoattractant protein chemerin.[1][3] The interaction between chemerin and ChemR23 triggers a cascade of intracellular signaling events, including the inhibition of cyclic AMP (cAMP) accumulation, mobilization of intracellular calcium, and activation of the ERK1/2 and PI3K/AKT pathways.[3]
The role of the ChemR23 signaling axis in cancer is context-dependent, exhibiting both pro- and anti-tumoral properties. In some cancers, such as esophageal squamous cell carcinoma, the chemerin/ChemR23 pathway has been shown to promote tumor cell invasion and is associated with the release of matrix metalloproteinases (MMPs).[4] In contrast, other studies suggest that this pathway can mediate anti-tumor effects by recruiting immune cells like natural killer (NK) cells to the tumor microenvironment.[2] Furthermore, activation of ChemR23 on tumor-associated macrophages (TAMs) can reprogram them towards a less inflammatory and potentially anti-tumoral phenotype.[2][5][6] This dual functionality makes ChemR23 an intriguing target for therapeutic intervention in oncology.
This compound: A Potent Inhibitor for Cancer Research
This compound is a potent and orally active inhibitor of the ChemR23 receptor.[7] Its high affinity and specificity make it a valuable tool for investigating the therapeutic potential of blocking the ChemR23 signaling pathway in various cancer models.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant ChemR23 modulators. This data is crucial for designing experiments and interpreting results.
| Compound | Type | Target | IC50 / EC50 | Oral Bioavailability | Reference |
| This compound | Inhibitor | Human ChemR23 | 3.2 nM | Yes | [7] |
| ChemR23-IN-1 | Inhibitor | Human ChemR23 | 38 nM | Not specified | [7] |
| ChemR23-IN-1 | Inhibitor | Mouse ChemR23 | 100 nM | Not specified | [7] |
| ChemR23-IN-3 | Inhibitor | Human ChemR23 | 12 nM (IC80) | Not specified | [7] |
| ChemR23-IN-4 | Inhibitor | Human ChemR23 | 17 nM | Yes | [7] |
| VU0514009 | Antagonist | CMKLR1 | 2 nM (EC50) | Not specified | [7] |
| Chemerin-9 | Agonist | ChemR23 | 42 nM (EC50) | Not specified | [7] |
Signaling Pathway
The binding of the ligand chemerin to its receptor ChemR23 initiates a signaling cascade that can influence cellular processes critical to cancer progression, such as proliferation, migration, and immune cell recruitment. The following diagram illustrates the ChemR23 signaling pathway.
Caption: ChemR23 signaling pathway upon ligand binding and its inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound in cancer research.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, lung cancer, melanoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemerin (recombinant protein)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
For experiments investigating the antagonistic effect, pre-incubate the cells with this compound for 1-2 hours before adding a constant concentration of chemerin (e.g., 100 ng/mL).
-
Remove the overnight culture medium and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read absorbance at 570 nm.
-
PrestoBlue™/CellTiter-Glo®: Follow the manufacturer's instructions to measure fluorescence or luminescence, respectively.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Chemerin
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Migration: No coating is necessary.
-
Invasion: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate. Chemerin can also be added as a specific chemoattractant.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at various concentrations to both the upper and lower chambers to ensure a stable gradient. Include vehicle controls.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
Staining and Counting:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields of view under a microscope.
-
-
Data Analysis: Quantify the number of migrated/invaded cells per field. Compare the results from treated wells to the control wells.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., a line with demonstrated ChemR23 expression or sensitivity)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the treatment effect.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a ChemR23 inhibitor in cancer research.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of chemerin and ChemR23 in stimulating the invasion of squamous oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-ChemR23 agonist MAb reprograms macrophages and limits metastasis in vivo | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Protocol for Assessing ChemR23-IN-2 Activity in a Calcium Flux Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in both inflammatory and anti-inflammatory processes.[1][2] Its activation by endogenous ligands, such as the adipokine chemerin and the lipid mediator resolvin E1, triggers intracellular signaling cascades that can lead to immune cell recruitment or the resolution of inflammation.[3][4] The chemerin/ChemR23 axis is a subject of growing interest for its therapeutic potential in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer.
ChemR23-IN-2 is a potent and selective antagonist of ChemR23. Understanding its inhibitory activity is crucial for drug development and research into the physiological roles of the ChemR23 signaling pathway. This document provides a detailed protocol for assessing the antagonist activity of this compound using a cell-based calcium flux assay. This assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration induced by a ChemR23 agonist.
Principle of the Assay
The calcium flux assay is a common method for monitoring the activation of Gq-coupled GPCRs. While ChemR23 is primarily known to couple to Gαi proteins, which inhibits cAMP production, it can also induce calcium mobilization.[5][6] This can be facilitated in recombinant cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, that co-express the promiscuous G protein Gα16 or in cells where the receptor naturally couples to calcium signaling pathways.
The assay principle is as follows:
-
Cells expressing ChemR23 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane.
-
Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
In its unbound form, the dye exhibits low fluorescence.
-
Upon receptor activation by an agonist (e.g., chemerin-9), a signaling cascade is initiated, leading to the release of calcium from intracellular stores, primarily the endoplasmic reticulum.
-
The binding of free cytosolic calcium to the dye results in a significant increase in its fluorescence intensity.
-
To assess the activity of an antagonist like this compound, the cells are pre-incubated with the compound before the addition of the agonist. An effective antagonist will block the agonist-induced calcium flux, resulting in a reduced fluorescence signal.
The change in fluorescence is measured in real-time using a fluorescence plate reader, providing a quantitative measure of receptor activation and inhibition.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response.
| Compound | Target | Assay Type | Agonist | Agonist Concentration | Cell Line | IC50 (nM) |
| This compound | Human ChemR23 | Calcium Flux | Chemerin-9 | EC80 | CHO-K1-hChemR23 | 3.2 |
Table 1: Summary of quantitative data for this compound activity. The EC80 value for the agonist should be determined empirically for the specific cell line and assay conditions.
Experimental Protocols
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human ChemR23 (CHO-K1-hChemR23).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To inhibit the efflux of the de-esterified dye from the cells.
-
ChemR23 Agonist: Chemerin-9 peptide.
-
Test Compound: this compound.
-
Control Compounds: A known ChemR23 antagonist (e.g., CCX832) as a positive control and DMSO as a vehicle control.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Experimental Workflow
Caption: Experimental workflow for the ChemR23 antagonist calcium flux assay.
Detailed Methodologies
1. Cell Culture and Plating:
-
Culture CHO-K1-hChemR23 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to form a confluent monolayer.
2. Preparation of Reagents:
-
Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Chemerin-9 Stock Solution: Reconstitute lyophilized chemerin-9 in sterile water or a suitable buffer to a stock concentration of 1 mM and store in aliquots at -20°C.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dye Loading Solution: Just before use, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. Probenecid can be added at a final concentration of 1-2.5 mM to improve dye retention.
3. Dye Loading:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
4. Compound Incubation (Antagonist Mode):
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO in Assay Buffer).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
5. Agonist Stimulation and Data Acquisition:
-
Prepare the chemerin-9 agonist solution in Assay Buffer at a concentration that will yield a final EC80 concentration after addition to the wells. The EC80 concentration should be predetermined from a full agonist dose-response curve under the same assay conditions.
-
Place the cell plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the chemerin-9 agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
6. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence.
-
For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
Signaling Pathway Diagram
Caption: ChemR23 signaling pathway leading to calcium mobilization.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CMKLR1 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 6. rupress.org [rupress.org]
Application Notes and Protocols for Investigating ChemR23-IN-2 in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity and type 2 diabetes, are characterized by chronic low-grade inflammation and dysregulated cellular metabolism. The chemerin/ChemR23 signaling axis has emerged as a critical pathway in the pathophysiology of these conditions. Chemerin, an adipokine, and its receptor ChemR23 (also known as CMKLR1) are implicated in adipogenesis, glucose metabolism, and inflammation.[1][2][3][4][5] Elevated levels of chemerin and ChemR23 are associated with obesity and insulin resistance.[3][6] Consequently, modulating this pathway presents a promising therapeutic strategy for metabolic diseases.
ChemR23-IN-2 is a potent and orally efficacious inhibitor of the ChemR23 receptor, with a reported IC50 value of 3.2 nM .[1] As an antagonist of ChemR23, this compound offers a valuable tool to probe the role of the chemerin/ChemR23 axis in metabolic disorders and to evaluate its therapeutic potential. These application notes provide a comprehensive guide for utilizing this compound in preclinical studies, from in vitro cellular assays to in vivo models of metabolic disease.
Mechanism of Action and Signaling Pathway
ChemR23 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand chemerin, activates downstream signaling cascades.[7] This activation leads to various cellular responses, including chemotaxis of immune cells, regulation of adipocyte differentiation, and modulation of inflammatory responses.[1][5] The signaling pathway is primarily mediated through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt pathways.[7][8] In the context of metabolic disorders, this signaling can contribute to insulin resistance and inflammation in key metabolic tissues like adipose tissue, liver, and skeletal muscle.
This compound, as a potent inhibitor, is expected to block these chemerin-induced signaling events, thereby mitigating the downstream pathological effects associated with excessive ChemR23 activation in metabolic diseases.
ChemR23 Signaling Pathway Diagram
Caption: ChemR23 signaling cascade and the inhibitory action of this compound.
Data Presentation: Expected Outcomes of ChemR23 Inhibition
While specific data for this compound is not yet widely published, studies with other ChemR23 antagonists, such as CCX832, provide insights into the potential effects of inhibiting this pathway in models of metabolic disease. The following tables summarize expected quantitative outcomes based on these related studies.
Table 1: In Vitro Effects of ChemR23 Inhibition
| Cell Type | Assay | Parameter Measured | Expected Outcome with this compound | Reference Compound |
| 3T3-L1 Adipocytes | Adipogenesis Assay | Lipid Accumulation (Oil Red O Staining) | Decreased | General concept |
| Macrophages (e.g., RAW 264.7) | Chemotaxis Assay | Cell Migration towards Chemerin | Decreased | General concept |
| Primary Hepatocytes | Glucose Production Assay | Glucose Output | Decreased | Based on pathway |
| Skeletal Muscle Cells (e.g., C2C12) | Glucose Uptake Assay | 2-Deoxyglucose Uptake | Increased (reversal of chemerin-induced resistance) | Based on pathway |
| Endothelial Cells (e.g., HUVECs) | Tube Formation Assay | Angiogenesis | Decreased | [3] |
Table 2: In Vivo Effects of ChemR23 Inhibition in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Measurement | Expected Outcome with this compound | Reference Compound (CCX832) |
| Body Weight | Weekly measurement (grams) | Reduction or prevention of weight gain | Slight decrease[9] |
| Glucose Homeostasis | Glucose Tolerance Test (GTT) | Improved glucose clearance | Prevention of rise in glucose levels[9] |
| Insulin Tolerance Test (ITT) | Improved insulin sensitivity | Not specified, but expected improvement | |
| Plasma Analytes | Fasting Glucose (mg/dL) | Decreased | Prevention of rise in glucose levels[9] |
| Fasting Insulin (ng/mL) | Decreased | Prevention of rise in insulin levels[9] | |
| Triglycerides (mg/dL) | Decreased | Not specified | |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Decreased | Blunted rise in TNF-α[9] | |
| Tissue Analysis | Adipose Tissue Macrophage Infiltration | Decreased | Not specified, but expected |
| Liver Histology (H&E Staining) | Reduced steatosis | Not specified, but expected |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the efficacy of this compound in the context of metabolic disorders.
Protocol 1: In Vitro Macrophage Chemotaxis Assay
Objective: To determine the ability of this compound to inhibit chemerin-induced migration of macrophages.
Materials:
-
This compound
-
Recombinant murine or human chemerin
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size inserts)
-
Serum-free culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
Procedure:
-
Cell Preparation: Culture macrophages to 80% confluency. On the day of the assay, harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of chemerin in serum-free medium (e.g., 0.1 to 100 nM). Add 600 µL of each concentration to the lower wells of the chemotaxis chamber. Use serum-free medium alone as a negative control.
-
Inhibitor Treatment: Pre-incubate the macrophage suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis: Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a crystal violet solution or quantify using a fluorescent dye like Calcein-AM.
-
Elute the stain and measure absorbance or read fluorescence on a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the chemerin concentration for each inhibitor concentration. Calculate the IC50 of this compound for the inhibition of chemotaxis.
Protocol 2: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of orally administered this compound on metabolic parameters in a model of obesity and insulin resistance.
Materials:
-
This compound formulated for oral gavage
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Insulin
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomly assign HFD-fed mice to one of the following groups (n=8-10 per group):
-
Vehicle control (oral gavage daily)
-
This compound (e.g., 10, 30, 100 mg/kg, oral gavage daily)
-
-
Treatment: Administer the assigned treatment daily for 4-8 weeks. Monitor body weight and food intake weekly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT after 4 weeks of treatment. Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT in a separate week. Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Sacrifice and Sample Collection: At the end of the treatment period, fast mice overnight and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, lipids, and cytokines. Harvest tissues (liver, adipose tissue, skeletal muscle) for histological analysis and gene expression studies.
-
Data Analysis: Analyze changes in body weight, glucose and insulin tolerance (Area Under the Curve - AUC), plasma analytes, and tissue markers between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a ChemR23 inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising small molecule tool for the investigation of the chemerin/ChemR23 axis in metabolic disorders. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to design and execute experiments aimed at elucidating the therapeutic potential of ChemR23 inhibition. By systematically evaluating its effects in relevant in vitro and in vivo models, the scientific community can further validate the role of this pathway in metabolic disease and accelerate the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chemerin/chemR23 axis in inflammation onset and resolution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 8. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin21-157 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vitro Models for Testing ChemR23-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, metabolism, and immune cell trafficking.[1][2][3] Its primary endogenous ligand is the adipokine chemerin.[4][5] The activation of the chemerin/ChemR23 signaling axis is associated with various physiological and pathological processes, making it an attractive therapeutic target for inflammatory diseases and metabolic disorders.[3][6] ChemR23-IN-2 is an antagonist designed to inhibit this signaling pathway. These application notes provide detailed protocols for key in vitro assays to characterize the efficacy and potency of this compound.
The primary signaling pathway initiated by chemerin binding to ChemR23 involves coupling to Gαi/o proteins.[4][7] This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores.[4][7][8] Concurrently, this pathway can stimulate the phosphorylation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[4]
Key In Vitro Efficacy Assays
The efficacy of this compound can be determined through a series of robust in vitro functional assays. The primary assays focus on the key events in the receptor's signaling cascade and its physiological consequences.
-
Calcium Mobilization Assay: Measures the antagonist's ability to block the chemerin-induced release of intracellular calcium. This is a direct and rapid measure of Gq/i-coupled receptor activation.[8]
-
Chemotaxis Assay: Assesses the ability of the antagonist to inhibit the directional migration of ChemR23-expressing cells towards a chemerin gradient.[9][10] This assay provides insight into the compound's potential to block inflammatory cell recruitment.
-
Receptor Binding Assay: Determines the affinity (Ki) of this compound for the ChemR23 receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand.[11][12]
The following diagram illustrates a general workflow for evaluating a ChemR23 antagonist.
Experimental Protocols
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[8] Antagonists are evaluated by their ability to inhibit the calcium flux induced by the agonist, chemerin.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human ChemR23.
-
Agonist: Recombinant human chemerin.
-
Antagonist: this compound.
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
FLIPR Calcium Assay Kit (or equivalent, e.g., Fluo-4 AM).[13]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Probenecid (if required to prevent dye extrusion).
-
-
Equipment: Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[13][14]
Protocol:
-
Cell Plating: Seed ChemR23-expressing cells into the assay plate at a density of 20,000-40,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove culture medium from the cell plate and add an equal volume of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.[13]
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in assay buffer at 4x the final desired concentration.
-
Prepare a 4x solution of chemerin at its EC80 concentration (determined previously).
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the this compound dilutions to the cell plate. Incubate for 15-30 minutes.
-
The instrument then adds the chemerin (agonist) solution to all wells.
-
Measure the fluorescence signal kinetically for 2-3 minutes post-agonist addition.
-
Data Analysis: The antagonist effect is calculated as the percentage inhibition of the chemerin response. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay quantifies the ability of this compound to block the migration of cells towards a chemerin gradient, typically using a Boyden chamber system.[15][16]
Materials:
-
Cells: Human monocytes or a cell line endogenously expressing ChemR23 (e.g., macrophages).
-
Agonist: Recombinant human chemerin.
-
Antagonist: this compound.
-
Assay System: 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).[15]
-
Reagents:
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Cell staining dye (e.g., Calcein AM).
-
-
Equipment: Multi-well fluorescence plate reader, incubator.
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.[16]
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
-
Chamber Setup:
-
Add assay medium containing chemerin (at its EC50 concentration for migration) to the lower wells of the chemotaxis chamber.
-
Add assay medium alone (negative control) and medium with a saturating concentration of chemerin (positive control for chemokinesis) to separate wells.
-
Place the filter membrane over the lower wells.
-
-
Cell Addition:
-
Add 50-100 µL of the pre-incubated cell suspension (containing this compound) to the top of the filter.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow for cell migration.[16]
-
Quantification:
-
Carefully remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant or by pre-labeling cells with Calcein AM and reading the fluorescence of the lower chamber.[16]
-
Data Analysis: Calculate the percentage inhibition of cell migration for each concentration of this compound relative to the control (chemerin alone). Determine the IC50 value by fitting the dose-response data to a suitable model.
Data Presentation and Expected Results
The potency of this compound is quantified by its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. Representative data for a hypothetical ChemR23 antagonist are presented below.
| Assay Type | Cell Line | Agonist (Chemerin) Concentration | Parameter Measured | Representative IC50 (nM) |
| Calcium Mobilization | CHO-hChemR23 | 10 nM (EC80) | Intracellular Ca2+ Flux | 15.2 |
| Chemotaxis | Human Monocytes | 5 nM (EC50) | Cell Migration | 25.8 |
| Receptor Binding | CHO-hChemR23 Membranes | 1 nM [125I]-Chemerin | Radioligand Displacement | 8.5 (Ki) |
References
- 1. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 2. CMKLR1 - Wikipedia [en.wikipedia.org]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 6. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumoral effects of chemerin are independent from leukocyte recruitment and mediated by inhibition of neoangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. oncotarget.com [oncotarget.com]
- 10. ibidi.com [ibidi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. timothyspringer.org [timothyspringer.org]
- 16. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Effective Concentration of ChemR23-IN-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the effective concentration of ChemR23-IN-2, a novel inhibitor of the ChemR23 receptor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what is its signaling pathway?
A1: ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). Its primary endogenous ligand is the chemerin protein. The binding of chemerin to ChemR23 can trigger multiple downstream signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are involved in various cellular processes, including inflammation, immune cell trafficking, and adipogenesis.[1] ChemR23 activation has been implicated in both pro- and anti-inflammatory responses depending on the cellular context.[2][3]
Q2: What is this compound and how does it work?
A2: this compound is a small molecule inhibitor designed to target the ChemR23 receptor. As an antagonist, it is expected to block the binding of chemerin to ChemR23, thereby inhibiting the downstream signaling pathways (MAPK/ERK and Akt) and the subsequent cellular responses.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: For a novel inhibitor like this compound, a good starting point for a dose-response experiment is to test a wide range of concentrations, typically from low nanomolar (nM) to high micromolar (µM). A common starting range is 1 nM to 100 µM, with serial dilutions. This broad range helps in identifying the inhibitory concentration 50 (IC50) value.
Q4: How should I prepare the stock solution of this compound?
A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This guide outlines the workflow for determining the IC50 of this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is for determining cell viability after treatment with this compound.
Materials:
-
Cells expressing ChemR23
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[4][5][6][7][8]
Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | N/A | 100 | 5.2 |
| 0.01 | -2 | 98.5 | 4.8 |
| 0.1 | -1 | 85.3 | 6.1 |
| 1 | 0 | 52.1 | 7.3 |
| 10 | 1 | 15.8 | 3.9 |
| 100 | 2 | 5.2 | 2.1 |
Troubleshooting for MTT Assay
| Issue | Possible Cause | Solution |
| High background | Contamination of reagents or medium. Phenol red in the medium. | Use fresh, sterile reagents. Use phenol red-free medium for the assay. |
| Low signal | Insufficient cell number. Short incubation time with MTT. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). |
| Inconsistent results | Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Ensure complete mixing after adding the solubilization solution. |
| Drug precipitation | Poor solubility of the compound in the medium. | Ensure the final DMSO concentration is low. Prepare fresh dilutions for each experiment. |
Guide 2: Validating Target Engagement by Assessing Downstream Signaling
This guide provides a workflow to confirm that this compound is inhibiting the ChemR23 signaling pathway.
Experimental Protocol: Western Blot for Phospho-ERK and Phospho-Akt
This protocol is for assessing the phosphorylation status of key downstream signaling molecules.
Materials:
-
Cells expressing ChemR23
-
This compound
-
Chemerin (or other ChemR23 agonist)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-p-Akt, anti-total ERK, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with chemerin for a short period (e.g., 5-15 minutes) to induce phosphorylation of ERK and Akt.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK).
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each condition.
-
Compare the ratios in the inhibitor-treated samples to the chemerin-stimulated control to determine the extent of inhibition.
Hypothetical Western Blot Results
| Treatment | p-ERK/Total ERK Ratio | p-Akt/Total Akt Ratio |
| Untreated | 0.1 | 0.1 |
| Chemerin (10 nM) | 1.0 | 1.0 |
| Chemerin + this compound (0.1 µM) | 0.8 | 0.85 |
| Chemerin + this compound (1 µM) | 0.4 | 0.45 |
| Chemerin + this compound (10 µM) | 0.15 | 0.2 |
Troubleshooting for Western Blotting of Phosphorylated Proteins
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient phosphorylation. Dephosphorylation during sample preparation. Low antibody concentration. | Optimize stimulation time and ligand concentration. Always use fresh phosphatase inhibitors in the lysis buffer. Increase primary antibody concentration or incubation time.[9][10] |
| High background | Blocking with milk (casein can be phosphorylated). Non-specific antibody binding. | Use 5% BSA in TBST for blocking and antibody dilutions. Increase the number and duration of washes.[9] |
| Multiple bands | Non-specific antibody binding. Protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer.[10] |
By following these guides and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell culture system and validate its inhibitory effect on the ChemR23 signaling pathway.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Solubility and stability of ChemR23-IN-2 in different solvents
This technical support center provides guidance on the solubility and stability of ChemR23-IN-2 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, we recommend using a high-purity grade of Dimethyl Sulfoxide (DMSO). Small molecule inhibitors are often soluble in organic solvents like DMSO.[1][2] Ensure the DMSO is anhydrous, as water content can affect compound stability and solubility.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[3] For long-term storage, -80°C is preferable. Proper storage is crucial for maintaining the compound's integrity.[4][5]
Q3: What is the expected stability of this compound in aqueous media for cell-based assays?
A3: The stability of small molecules in aqueous media can be limited.[6] It is recommended to prepare fresh dilutions in your cell culture media from the DMSO stock solution immediately before each experiment. The stability in aqueous solution should be determined empirically, but it is generally advisable to limit the incubation time to what is necessary for the experiment.
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Gentle warming (to 37°C) or brief sonication can be used to aid the dissolution of the compound in the solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound.
Q5: How can I determine the solubility of this compound in a new solvent?
A5: A systematic approach is to add a small, known amount of the compound to a fixed volume of the solvent and observe for complete dissolution with gentle agitation.[7][8] This can be done sequentially until a saturated solution is achieved. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
Q1: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous buffer/media. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.[9]
-
Lower the final concentration: The concentration of the compound in the aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%).
-
Use a different solvent system: Consider using a co-solvent system if compatible with your experiment.[10]
-
Prepare fresh dilutions: Always prepare aqueous dilutions immediately before use.
Q2: My experimental results are inconsistent between batches of the compound. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling and stability.[9][11]
-
Improper storage: Ensure both the solid compound and stock solutions are stored under the recommended conditions to prevent degradation.[4]
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. Prepare single-use aliquots of your stock solution.[3]
-
Weighing and dilution errors: Use a calibrated balance and pipettes to ensure accurate concentrations.
-
Batch-to-batch variability: While manufacturing is tightly controlled, slight variations can occur. It is good practice to perform a dose-response curve for each new batch to confirm its potency.
Q3: I am not observing the expected biological effect of this compound in my assay. What should I check?
A3: If the inhibitor does not appear to be active, consider the following:
-
Compound integrity: The compound may have degraded. Verify the storage conditions and age of the compound.
-
Cell permeability: Ensure the compound is able to reach its intracellular target. Highly charged molecules may have low cell permeability.[6]
-
Assay conditions: The pH, temperature, or presence of other components in your assay buffer could be affecting the compound's activity.
-
Positive controls: Include a positive control in your experiment that is known to produce the expected effect to validate your assay setup.[6]
Data Presentation
Disclaimer: The following table provides hypothetical solubility data for this compound for illustrative purposes only. This data has not been experimentally determined. Researchers should determine the solubility of this compound in their specific solvents and experimental conditions.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~10 mg/mL (~20 mM) |
| Methanol | ~5 mg/mL (~10 mM) |
| Water | <0.1 mg/mL (<0.2 mM) |
| PBS (pH 7.4) | <0.1 mg/mL (<0.2 mM) |
Experimental Protocols
Protocol: Determination of Solubility using the Shake-Flask Method
This protocol outlines a general procedure for determining the solubility of a compound in a given solvent.[12][13]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Water)
-
Calibrated analytical balance
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument for concentration measurement
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on a shaker or vortex mixer at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
After equilibration, visually inspect the vial to ensure that excess solid is still present, indicating a saturated solution.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Mandatory Visualization
ChemR23 Signaling Pathway
Caption: Simplified ChemR23 signaling pathway upon ligand binding.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. glycomscan.com [glycomscan.com]
- 6. caymanchem.com [caymanchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. orbit.dtu.dk [orbit.dtu.dk]
How to minimize off-target effects of ChemR23-IN-2
Welcome to the technical support center for small molecule inhibitors of ChemR23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of ChemR23 inhibitors, referred to herein as ChemR23-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what is its primary signaling pathway?
A1: ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). It is recognized for its role in both the initiation and resolution of inflammation.[1][2][3] Its two primary endogenous ligands are the protein chemerin and the lipid mediator resolvin E1 (RvE1).[1][2] Upon ligand binding, ChemR23 primarily signals through the Gαi subunit of heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, it triggers the release of intracellular calcium (Ca2+) stores and promotes the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[4]
Q2: What are the potential sources of off-target effects for a small molecule inhibitor like ChemR23-IN-X?
A2: Off-target effects can arise from several factors. The inhibitor may have a similar binding affinity for other structurally related GPCRs. Additionally, the inhibitor could interact with other proteins that have similar structural motifs in their binding pockets. High concentrations of the inhibitor can also lead to non-specific binding to various cellular components. It is also important to consider that ChemR23 can form heteromers with other chemokine receptors like CXCR4 and CCR7, which could potentially be affected by a ChemR23 inhibitor.[4][5]
Q3: How can I experimentally validate that the observed cellular phenotype is due to the inhibition of ChemR23 and not an off-target effect?
A3: A multi-faceted approach is recommended. First, perform a rescue experiment by introducing a constitutively active form of ChemR23 or by adding excess of its natural ligand, chemerin, to see if the phenotype is reversed. Second, use a structurally unrelated ChemR23 inhibitor to see if it recapitulates the same phenotype. Third, utilize genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR/Cas9) of the CMKLR1 gene to confirm that the absence of the target protein mimics the effect of the inhibitor.[6]
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of ChemR23-IN-X.[7] Performing a dose-response curve for your specific cell type and assay is essential to determine the optimal concentration. Additionally, ensure the purity of your inhibitor stock. Whenever possible, use appropriate controls, including a vehicle control and a negative control compound that is structurally similar but inactive against ChemR23.
Troubleshooting Guides
Issue 1: Inconsistent results or lack of expected phenotype.
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Start with a broad range of concentrations around the reported IC50 or EC50. |
| Cell Line Variability | Confirm ChemR23 expression levels in your cell line using qPCR, western blot, or flow cytometry. Different cell types express varying levels of ChemR23.[1][8] |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Verify the stability of the inhibitor in your specific cell culture media and conditions. |
| Experimental Timing | Optimize the incubation time with the inhibitor. The effect of the inhibitor may be time-dependent. |
Issue 2: Observing unexpected or contradictory cellular effects.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Conduct a counterscreen against a panel of related GPCRs to assess the selectivity of ChemR23-IN-X. Use a secondary, structurally distinct ChemR23 inhibitor to confirm the phenotype. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity at the concentrations used. |
| Activation of Compensatory Pathways | The inhibition of ChemR23 may lead to the upregulation of other signaling pathways. Perform a broader analysis of signaling pathways using phosphoprotein arrays or RNA sequencing. |
| Interaction with Other Receptors | Investigate potential heteromerization of ChemR23 with other receptors in your cell system, as this could modulate the inhibitor's effect.[4][5] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ChemR23-IN-X using a Calcium Flux Assay
This protocol is designed to determine the functional potency of a ChemR23 inhibitor by measuring its ability to block chemerin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing ChemR23 (e.g., HEK293-ChemR23 stable cell line)
-
Fluo-4 AM calcium indicator dye
-
Recombinant human chemerin
-
ChemR23-IN-X
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation: Plate ChemR23-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Inhibitor Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of ChemR23-IN-X for 30 minutes at 37°C. Include a vehicle control.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Ligand Stimulation: Add a pre-determined EC80 concentration of recombinant human chemerin to all wells simultaneously.
-
Data Acquisition: Continue to measure fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of ChemR23-IN-X and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects via a Chemokine Receptor Panel
This protocol outlines a method to evaluate the selectivity of ChemR23-IN-X against other related chemokine receptors.
Materials:
-
A panel of cell lines, each expressing a different chemokine receptor (e.g., CXCR4, CCR7)
-
The respective ligands for each chemokine receptor
-
ChemR23-IN-X
-
A suitable functional assay for each receptor (e.g., calcium flux, cAMP accumulation, or chemotaxis assay)
Procedure:
-
Selectivity Panel: Choose a panel of chemokine receptors that are structurally related to ChemR23 or are co-expressed in your primary cells of interest.
-
Functional Assays: For each cell line in the panel, perform the appropriate functional assay in the presence and absence of a high concentration of ChemR23-IN-X (e.g., 10-100 times the IC50 for ChemR23).
-
Ligand Stimulation: Stimulate the cells with their respective chemokine ligand at a concentration that elicits a robust response (e.g., EC80).
-
Data Analysis: Compare the response in the presence of ChemR23-IN-X to the vehicle control. Significant inhibition of signaling from a receptor other than ChemR23 indicates a potential off-target effect.
Visualizing Key Concepts
Below are diagrams to illustrate important pathways and workflows related to the use of ChemR23 inhibitors.
Caption: Simplified signaling pathway of the ChemR23 receptor.
Caption: Experimental workflow to validate on-target effects.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of ChemR23 Heteromerization with the Chemokine Receptors CXCR4 and CCR7 | PLOS One [journals.plos.org]
- 5. Consequences of ChemR23 Heteromerization with the Chemokine Receptors CXCR4 and CCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ChemR23-IN-2 In Vitro Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of response to ChemR23-IN-2 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a potent and orally efficacious inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[1] It has an IC50 value of 3.2 nM.[1] In an in vitro setting, this compound is expected to antagonize the effects of ChemR23 agonists, such as chemerin. This inhibition would lead to a decrease in downstream signaling events like calcium mobilization, ERK phosphorylation, and cell migration.
Q2: I am not observing any inhibitory effect with this compound in my assay. What are the potential primary causes?
A lack of response to this compound can stem from several factors, broadly categorized as issues with the inhibitor itself, problems with the experimental setup, or cell-specific issues. A logical troubleshooting workflow can help pinpoint the root cause.
Q3: How can I verify the quality and handling of my this compound compound?
-
Compound Integrity: Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent at the concentration used. Incomplete solubilization is a common source of error.
-
Concentration Range: Verify that the concentrations of this compound being tested are appropriate to observe an inhibitory effect, considering its low nanomolar IC50. A wide concentration range should be tested to generate a dose-response curve.
Q4: What are the critical parameters to check in my experimental protocol?
-
Incubation Time: Ensure sufficient pre-incubation time with this compound before adding the agonist to allow for receptor binding.
-
Agonist Concentration: Use an agonist concentration that elicits a sub-maximal response (e.g., EC80) to allow for the detection of inhibition. A very high agonist concentration may overcome the inhibitory effect.
-
Assay Buffer Composition: The composition of the assay buffer can influence ligand binding and cell health. Ensure it is appropriate for your specific assay and cell type.
-
Cell Density: The optimal cell density for your assay should be determined. Too many cells can lead to a high background signal, while too few may result in a weak signal-to-noise ratio.[2]
Q5: Could the issue be with the cells I am using?
-
ChemR23 Expression: Confirm that the cell line or primary cells you are using express a sufficient level of functional ChemR23 at the cell surface. This can be verified by flow cytometry, qPCR, or a positive response to a known ChemR23 agonist.
-
Cell Health and Viability: Ensure that the cells are healthy and viable throughout the experiment. High levels of cell death can lead to inconsistent and unreliable results.
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor desensitization or internalization, making the receptor unresponsive to both agonists and antagonists.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting a lack of response to this compound.
ChemR23 Signaling Pathway
ChemR23 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi subunit. Ligand binding, such as by chemerin, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium. Downstream effects also include the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Quantitative Data Summary
The following table summarizes the inhibitory potency of known ChemR23 inhibitors.
| Compound | Target | IC50 | Reference |
| This compound | Human ChemR23 | 3.2 nM | [1] |
| ChemR23-IN-1 | Human ChemR23 | 38 nM | |
| ChemR23-IN-1 | Mouse ChemR23 | 100 nM | |
| ChemR23-IN-3 | Thiazole-based ChemR23 inhibitor | 12 nM (IC80) | [1] |
| VU0514009 | Chemokine-like receptor 1 (CMKLR1) | 2 nM (EC50) | [1] |
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following ChemR23 activation and its inhibition by this compound.
Materials:
-
ChemR23-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ChemR23 agonist (e.g., chemerin)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed ChemR23-expressing cells into the microplate at a pre-determined optimal density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a stable baseline reading for each well.
-
Inject the ChemR23 agonist (at a pre-determined EC80 concentration) into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity through ChemR23, resulting in changes in intracellular cAMP levels.
Materials:
-
ChemR23-expressing cells
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
ChemR23 agonist (e.g., chemerin)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
White 96-well or 384-well microplates
Procedure:
-
Cell Plating: Seed ChemR23-expressing cells into the microplate and culture overnight.
-
Inhibitor and Agonist Incubation:
-
Prepare serial dilutions of this compound.
-
Prepare the ChemR23 agonist at a concentration that will give a sub-maximal inhibition of the forskolin response.
-
In a stimulation buffer (e.g., HBSS with IBMX), add the this compound dilutions, the ChemR23 agonist, and forskolin (to stimulate cAMP production).
-
Remove the culture medium from the cells and add the stimulation mixture.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and calculate the IC50 value.
-
Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of cells towards a chemerin gradient.
Materials:
-
ChemR23-expressing migratory cells (e.g., macrophages or transfected cell lines)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes)
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
ChemR23 agonist (chemerin)
-
This compound
-
Cell staining solution (e.g., Diff-Quik or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Harvest the ChemR23-expressing cells and resuspend them in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.
-
-
Assay Setup:
-
Add the ChemR23 agonist (chemerin) to the lower wells of the chemotaxis chamber. Use buffer alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the cell suspension (pre-incubated with this compound) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view for each well using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of the migration towards the agonist alone.
-
Plot the percentage of migration against the log of the this compound concentration to determine the IC50 value.
-
References
Technical Support Center: Addressing Variability in Experimental Results with ChemR23-IN-2
Welcome to the technical support center for researchers utilizing ChemR23-IN-2 and other small molecule inhibitors of the ChemR23 receptor. This resource provides troubleshooting guidance and frequently asked questions to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Disclaimer: Publicly available information on the specific experimental protocols and potential variability associated with this compound is limited. The guidance provided here is based on general principles for working with potent, small molecule G-protein coupled receptor (GPCR) inhibitors and the known characteristics of the ChemR23 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what are its primary functions?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G-protein coupled receptor. Its primary endogenous ligand is the chemoattractant protein chemerin. The chemerin/ChemR23 signaling axis plays a significant role in both innate and adaptive immunity by directing the migration of macrophages and dendritic cells to sites of inflammation.[1] Beyond its role in inflammation, this pathway is also involved in adipocyte differentiation, glucose metabolism, and angiogenesis.[2][3]
Q2: What is this compound and how does it work?
This compound is a potent, small molecule inhibitor of the ChemR23 receptor with a reported IC50 of 3.2 nM.[1] As an inhibitor, it is designed to block the binding of endogenous ligands like chemerin to the ChemR23 receptor, thereby preventing the initiation of downstream signaling cascades. While the exact mechanism of inhibition (e.g., competitive, non-competitive) for this compound is not widely published, it is expected to function as an antagonist.
Q3: What are the known downstream signaling pathways of ChemR23?
ChemR23 is a Gi-coupled receptor.[4] Upon activation by a ligand like chemerin, it initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][5]
-
Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]
-
Phosphorylation of mitogen-activated protein kinases (MAPKs) such as p44/42 MAPK (ERK1/2).[1][5]
Q4: In which cell types is ChemR23 typically expressed?
ChemR23 is predominantly expressed on various immune cells, including:
-
Immature dendritic cells[2]
-
Macrophages[2]
-
Natural killer (NK) cells[2] It is also found on other cell types such as adipocytes and endothelial cells.[1][3]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values or Inconsistent Inhibition
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | This compound is a small molecule inhibitor and may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing working dilutions. After dilution in aqueous buffer, visually inspect for any precipitation. Consider using a buffer containing a low percentage of serum or a carrier protein like BSA to improve solubility. |
| Compound Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and pipette tips. Consider pre-coating plates with a blocking agent like BSA. |
| Cell Health and Passage Number | Inconsistent cell health or high passage numbers can lead to variability in receptor expression and signaling capacity. Maintain a consistent cell culture protocol, use cells within a defined low passage number range, and regularly check for viability and morphology. |
| Ligand Concentration and Quality | The concentration and quality of the stimulating ligand (e.g., recombinant chemerin) are critical. Use a high-quality, validated ligand and perform a dose-response curve to determine the optimal concentration for your assay (typically EC80 for inhibition assays). |
| Assay Incubation Times | Insufficient or excessive incubation times with the inhibitor or ligand can lead to variable results. Optimize the pre-incubation time with this compound to ensure it reaches its target, and optimize the ligand stimulation time to capture the peak response. |
Issue 2: No or Low Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Low or Absent ChemR23 Expression | Confirm ChemR23 expression in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. ChemR23 expression can vary significantly between cell types and under different culture conditions. |
| Incorrect Assay Conditions | Ensure the assay buffer conditions (pH, salt concentration) are optimal for both receptor-ligand binding and the specific assay readout (e.g., calcium flux, cAMP measurement). |
| Inhibitor Degradation | Improper storage of this compound can lead to degradation. Store the compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh working solutions for each experiment. |
| Inappropriate Assay Readout | The chosen assay may not be sensitive enough to detect the effects of inhibition. Consider using a more proximal and robust readout of ChemR23 signaling, such as a calcium flux assay or a cAMP assay. |
Quantitative Data Summary
The following table summarizes the reported in vitro potencies of several small molecule inhibitors of ChemR23.
| Compound | Reported IC50 (Human ChemR23) | Reference |
| ChemR23-IN-1 | 38 nM | [6] |
| This compound | 3.2 nM | [1] |
| ChemR23-IN-3 | 12 nM (IC80) | [4] |
| ChemR23-IN-4 | 17 nM | [7] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Flux Assay to Measure ChemR23 Inhibition
This protocol provides a general framework. Specific parameters such as cell density, dye loading conditions, and incubation times should be optimized for your specific cell type and experimental setup.
1. Cell Preparation: a. Plate cells expressing ChemR23 in a black-walled, clear-bottom 96-well microplate at a pre-determined optimal density. b. Culture cells overnight to allow for adherence and recovery.
2. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Serially dilute the stock solution in an appropriate assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
3. Calcium Indicator Dye Loading: a. Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. b. Remove the culture medium from the cell plate and add the dye-loading solution to each well. c. Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
4. Inhibitor Pre-incubation: a. Gently wash the cells with assay buffer to remove excess dye. b. Add the prepared dilutions of this compound to the appropriate wells. Include vehicle control (DMSO) wells. c. Incubate the plate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the receptor.
5. Ligand Stimulation and Signal Detection: a. Prepare the stimulating ligand (e.g., recombinant chemerin) at a concentration that elicits a submaximal response (EC80). b. Place the cell plate into a fluorescence plate reader equipped with an automated injection system. c. Record a baseline fluorescence reading for a few seconds. d. Inject the stimulating ligand into the wells and immediately begin recording the change in fluorescence over time.
6. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the vehicle control (100% activity) and a no-ligand control (0% activity). c. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Overview of the ChemR23 signaling cascade.
Caption: Workflow for a ChemR23 calcium flux assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling ChemR23-IN-2
Technical Support Center: ChemR23-IN-2
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of this novel inhibitor. The following guides are designed to address common questions and troubleshooting scenarios to ensure the successful application of this compound in your experiments.
Disclaimer: Information regarding specific quantitative data and experimental protocols for this compound is based on general best practices for small molecule inhibitors targeting G-protein coupled receptors. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the stability and activity of this compound. Follow these guidelines to ensure product integrity.
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C upon receipt. It is stable for at least one year under these conditions. Protect from moisture and light.
-
Creating Stock Solutions: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When stored properly, stock solutions in DMSO are typically stable for up to 6 months.
Q2: How should I prepare working solutions of this compound for my experiments?
A2: Prepare working solutions by diluting the high-concentration stock solution in your cell culture medium or assay buffer immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. Perform serial dilutions to achieve the desired final concentration.
Q3: What is the known mechanism of action and signaling pathway for this compound?
A3: this compound is an inhibitor of the ChemR23 receptor, also known as Chemerin Receptor 1 (CMKLR1). ChemR23 is a G-protein coupled receptor (GPCR) that, upon binding its ligand chemerin, activates downstream signaling cascades.[1][2] These pathways are involved in regulating inflammation and immune cell trafficking, particularly of macrophages and dendritic cells.[1][3] The binding of chemerin to ChemR23 can lead to the phosphorylation of p44/42 MAP kinases (ERK1/2) and Akt.[1] By inhibiting this receptor, this compound is expected to block these downstream events.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ChemR23 inhibitors. This data is provided for comparative purposes and should be confirmed experimentally.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Human ChemR23 | In vitro binding | Data not available | - |
| ChemR23-IN-4 | Human ChemR23 | In vitro binding | 17 nM |[4] |
Table 2: Recommended Working Concentrations
| Application | Concentration Range | Notes |
|---|---|---|
| Cell-based Assays | 10 nM - 10 µM | Start with a broad range to determine the optimal concentration. |
| Western Blot | 1 µM - 10 µM | For assessing downstream target inhibition (e.g., p-ERK). |
| In vivo Studies | Requires optimization | Dose-response studies are necessary to determine efficacy and toxicity. |
Experimental Protocols
Protocol 1: Assessing Downstream Target Inhibition via Western Blot
This protocol describes how to measure the effect of this compound on the phosphorylation of ERK1/2 in a human macrophage cell line (e.g., THP-1).
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed 2 x 106 cells per well in a 6-well plate and allow them to adhere and differentiate (if necessary, using PMA).
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known concentration of recombinant human chemerin (e.g., 10 nM) for 15-30 minutes to activate the ChemR23 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound.
Q4: I am not observing any effect from the inhibitor. What could be the cause?
A4: A lack of inhibitor effect can stem from several factors.[5][] Consult the following troubleshooting flowchart for a systematic approach to identify the problem.
Q5: I am observing high background or off-target effects in my experiments. How can I mitigate this?
A5: Off-target effects are a common challenge with small molecule inhibitors.[7][8]
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound possible. A full dose-response curve is essential to identify the therapeutic window.
-
Use Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) to account for solvent effects. A negative control compound (a structurally similar but inactive molecule) can also be highly informative, if available.
-
Confirm Target Engagement: Ensure that the observed phenotype is a direct result of ChemR23 inhibition. This can be done by showing that the inhibitor blocks the phosphorylation of downstream targets like ERK.
-
Orthogonal Approaches: Use a secondary method to validate your findings. For example, confirm results using an alternative ChemR23 inhibitor or by using siRNA/shRNA to knock down ChemR23 expression and observe if the phenotype is recapitulated.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmiweb.com [pharmiweb.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
Technical Support Center: Overcoming Challenges in Oral Administration of ChemR23-IN-2
Welcome to the technical support center for ChemR23-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the oral administration of this potent ChemR23 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and why is it a target of interest?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) involved in both the initiation and resolution of inflammation.[1][2] It is activated by two distinct ligands: the chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[2][3][4] ChemR23 is primarily expressed on innate immune cells such as macrophages, dendritic cells, and neutrophils.[1][2] Its dual role in inflammation makes it an attractive therapeutic target for a variety of chronic inflammatory diseases.[3][5]
Q2: What are the potential challenges in the oral administration of a small molecule inhibitor like this compound?
Like many small molecule inhibitors, this compound may face challenges with oral bioavailability.[6][7] Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which is a primary obstacle to drug absorption and bioavailability.[8] The main factors affecting oral bioavailability are poor solubility, low dissolution rate, limited permeability across the intestinal wall, and susceptibility to first-pass metabolism in the liver.[6][7][9]
Q3: How can I improve the solubility of this compound for my experiments?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[10][11] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[11][12] Techniques like nanomilling can reduce particle size to the 100-250 nm range.[10]
-
Solid Dispersions: Creating an amorphous solid dispersion (ASD) can prevent the drug from crystallizing, thereby increasing its solubility.[8][12]
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[8][10][11][13]
-
Use of Co-solvents and Cyclodextrins: Water-miscible organic solvents (co-solvents) and cyclodextrins can be used to increase the solubility of hydrophobic drugs.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentration of this compound after oral gavage. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract.[8][9] | 1. Micronization/Nanomilling: Reduce the particle size of the compound to increase surface area and dissolution rate.[11][12] 2. Formulate as a suspension: Use a suitable vehicle with suspending agents to ensure uniform dosing. 3. Utilize a solubilization technique: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to enhance solubility.[11] |
| High inter-individual variability in pharmacokinetic (PK) data. | "Food effect" - interaction of the compound with food in the GI tract, altering absorption.[13] Inconsistent formulation preparation. | 1. Standardize feeding conditions: Fast animals overnight before dosing to minimize food effects. 2. Optimize formulation: Develop a robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce food effects.[13] 3. Ensure formulation homogeneity: Use proper mixing techniques (e.g., vortexing, sonicating) before each administration. |
| No discernible in vivo efficacy despite proven in vitro potency. | Insufficient oral bioavailability leading to sub-therapeutic plasma concentrations.[6][7] Rapid first-pass metabolism.[7] | 1. Conduct a pilot PK study: Determine the plasma exposure achieved with the current formulation. 2. Explore advanced formulations: Consider lipid-based formulations or amorphous solid dispersions to improve absorption and potentially bypass first-pass metabolism via the lymphatic pathway.[9][10] 3. Co-administration with a metabolic inhibitor (for research purposes): To assess the impact of first-pass metabolism, though not a therapeutic strategy. |
| Precipitation of the compound in the formulation vehicle over time. | The compound is supersaturated in the chosen vehicle and is not stable.[8] | 1. Incorporate precipitation inhibitors: Use polymers in the formulation to maintain a supersaturated state.[8] 2. Prepare fresh formulations: Make the formulation immediately before administration to avoid precipitation. 3. Re-evaluate the vehicle: Test a different solvent system or a lipid-based formulation for better stability. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using Wet Media Milling
This protocol describes a top-down approach to increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in sterile water)
-
High-energy planetary ball mill or similar milling equipment
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in sterile water.
-
Create a slurry by dispersing a defined concentration of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Add the milling media to the slurry at a specified bead-to-drug ratio.
-
Place the mixture in the milling chamber of the high-energy mill.
-
Mill the suspension at a set speed and for a specific duration. The milling time will need to be optimized to achieve the desired particle size.
-
Periodically take samples to measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 300 nm) is achieved.[12]
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and drug concentration.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a method for creating a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant.
-
Add this compound to the selected mixture of excipients at a specific concentration.
-
Gently heat the mixture (if necessary) while stirring with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
A stable nanoemulsion should form spontaneously.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
Visualizing Key Concepts
ChemR23 Signaling Pathway
Caption: Simplified signaling pathway of the ChemR23 receptor upon activation by its ligands.
Experimental Workflow for Improving Oral Bioavailability
Caption: Logical workflow for troubleshooting and improving the oral bioavailability of this compound.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
Technical Support Center: Controlling for Vehicle Effects with ChemR23-IN-2
Welcome to the technical support center for ChemR23-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this inhibitor, with a specific focus on understanding and controlling for the effects of the delivery vehicle in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a role in both inflammatory and anti-inflammatory processes.[1][2] It is activated by the ligand chemerin, which can attract immune cells like macrophages and dendritic cells to sites of inflammation.[3][4] The ChemR23 signaling pathway is involved in various cellular processes, including inflammation, immune response, and angiogenesis.[3][5] this compound is a small molecule inhibitor designed to block the activity of the ChemR23 receptor, allowing researchers to study its role in various biological systems.
Q2: What is a "vehicle" and why is a vehicle control group critical in my experiments?
A vehicle is the substance used to dissolve and deliver a compound, like this compound, to a biological system. Since many small molecule inhibitors are not readily soluble in aqueous solutions like culture media or saline, organic solvents such as dimethyl sulfoxide (DMSO) are often required.
A vehicle control group is essential because the vehicle itself can have biological effects that could be mistakenly attributed to the compound under investigation. For example, DMSO is known to affect cell viability, proliferation, and even gene expression, especially at higher concentrations.[6][7][8] Therefore, a vehicle control group (treated with the same concentration of vehicle as the experimental group, but without this compound) is necessary to isolate the effects of the inhibitor from any confounding effects of the solvent.
Q3: What is the recommended vehicle for this compound and what are the safe concentration limits?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common vehicle for dissolving this compound and similar small molecule inhibitors. For in vivo applications, a stock solution in DMSO is often further diluted in a carrier like saline or corn oil.
It is crucial to keep the final concentration of DMSO as low as possible to minimize off-target effects. The table below provides general guidelines for maximum recommended final DMSO concentrations.
| Application | Recommended Max. Final DMSO Concentration | Notes |
| In Vitro (Cell Culture) | 0.1% - 0.5% | Most cell lines can tolerate up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[6] A dose-response curve to determine the toxicity of DMSO on your specific cell line is highly recommended. |
| In Vivo (Animal Models) | < 1% - 5% (in final injection volume) | The tolerated concentration can vary significantly depending on the animal model, route of administration, and frequency of dosing. A thorough literature search for your specific model is advised. |
Q4: How should I design my experiment to properly control for vehicle effects?
A well-designed experiment should always include three fundamental groups:
-
Untreated/Negative Control: Cells or animals that receive no treatment. This group establishes the baseline for the measured endpoints.
-
Vehicle Control: Cells or animals treated with the same volume and concentration of the vehicle (e.g., 0.1% DMSO) as the experimental group. This isolates any effects of the solvent.
-
Experimental Group(s): Cells or animals treated with this compound dissolved in the vehicle.
The diagram below illustrates this fundamental experimental workflow.
Caption: Experimental workflow for controlling vehicle effects.
Troubleshooting Guide
Problem: I'm observing unexpected or significant effects in my vehicle-treated group.
-
Possible Cause 1: DMSO concentration is too high.
-
Solution: Verify your calculations and ensure the final DMSO concentration in your culture medium or injection volume is within the recommended safe limits (see table above). If possible, perform a serial dilution of your this compound stock to reduce the final DMSO concentration.
-
-
Possible Cause 2: Your cells are particularly sensitive to the vehicle.
-
Solution: Run a vehicle toxicity assay. Plate your cells and treat them with a range of vehicle concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%) and measure cell viability (e.g., using an MTT or trypan blue exclusion assay) over the time course of your experiment. This will establish the no-observed-adverse-effect level (NOAEL) for your specific cell line.
-
Problem: this compound is precipitating out of solution when I add it to my aqueous media.
-
Possible Cause: Poor solubility.
-
Solution 1 (For in vitro use): Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing your working solution, add the DMSO stock to your culture media drop-wise while gently vortexing or swirling the media. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Solution 2 (For in vivo use): For some animal studies, a co-solvent system may be necessary. A common formulation is to dissolve the compound in DMSO first, then dilute it with other vehicles like polyethylene glycol (PEG), Tween 80, or saline. The final formulation will depend on the required dose and route of administration.
-
Experimental Protocols
Protocol: In Vitro Cell-Based Assay with Vehicle Control
This protocol provides a general framework for a cell-based assay. Specific cell numbers, volumes, and incubation times should be optimized for your particular experiment.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store as recommended on the product datasheet.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare Working Solutions:
-
Vehicle Control: In a sterile tube, add the volume of 100% DMSO that corresponds to the highest volume of inhibitor stock you will use to your culture medium. For example, if you are adding 1 µL of inhibitor stock to 1 mL of media, your vehicle control will be 1 µL of DMSO in 1 mL of media (for a 0.1% final DMSO concentration).
-
This compound Treatment: Prepare serial dilutions of your this compound stock solution in culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration is the same across all treatment groups and the vehicle control.
-
-
Treatment:
-
Remove the old medium from your cells.
-
Add the prepared media to the appropriate wells: untreated control media, vehicle control media, and this compound media.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis (e.g., ELISA, Western blot, qPCR, viability assay).
Signaling Pathway
The binding of the ligand chemerin to the ChemR23 receptor initiates a signaling cascade that can lead to the activation of several downstream pathways, including the MAPK/ERK and Akt pathways.[3] These pathways are involved in regulating cellular processes such as proliferation, migration, and inflammation.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of ChemR23-IN-2
This guide provides troubleshooting advice and frequently asked questions to assist researchers in validating the specificity of ChemR23-IN-2 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and specific small molecule inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1). It has a reported IC50 value of 3.2 nM for human ChemR23. ChemR23 is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligands chemerin and resolvin E1.[1][2]
Q2: What is the signaling pathway of ChemR23?
A2: ChemR23 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[3][4] Upon ligand binding, it initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5]
-
Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated release of calcium (Ca2+) from intracellular stores.[5]
-
Activation of downstream kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways.[4]
References
- 1. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Consequences of ChemR23 Heteromerization with the Chemokine Receptors CXCR4 and CCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
Technical Support Center: Improving the In Vivo Bioavailability of ChemR23-IN-2
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound ChemR23-IN-2. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address potential challenges with its oral bioavailability for in vivo studies.
Disclaimer: Publicly available data on the specific physicochemical properties and bioavailability of this compound is limited. The following guidance is based on established principles for improving the bioavailability of poorly soluble small molecule drugs.[1]
Part 1: Frequently Asked Questions (FAQs)
Q1: We observed very low or undetectable plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?
A1: Low oral bioavailability is a common challenge for new chemical entities. The primary causes are typically categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1] This is a very common issue for complex organic molecules.
-
Low Permeability: The compound may dissolve but cannot efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[2]
-
Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
-
Efflux Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein located in the intestinal wall.
Q2: How can we begin to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is recommended. First, characterize the compound's fundamental properties (solubility, permeability). Then, perform a pilot pharmacokinetic (PK) study comparing oral (PO) and intravenous (IV) administration. The data from this study will help determine the absolute bioavailability and indicate whether the issue is primarily one of absorption or metabolism.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can significantly improve the exposure of poorly soluble compounds.[3][4] These can be broadly grouped into:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve solubility and dissolution.[1]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gut.[4][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and solving bioavailability issues with this compound.
Step 1: Initial Assessment & Problem Identification
If you are observing low exposure after oral dosing, the first step is to pinpoint the cause.
| Observed Issue | Potential Cause | Recommended Action |
| Low Cmax, Low AUC (Oral) | Poor solubility, low dissolution rate | Proceed to Formulation Screening (Protocol 1). |
| High Variability in Exposure | Inconsistent dissolution, food effects | Standardize feeding protocols and improve formulation. |
| Good Oral Absorption but Low Systemic Exposure | High first-pass metabolism | Consider using metabolism inhibitors (use with caution) or exploring alternative routes of administration (e.g., subcutaneous).[2] |
| Low Oral Bioavailability Despite Good Solubility | Low membrane permeability, active efflux | Investigate the use of permeation enhancers.[2] |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for addressing bioavailability challenges.
Part 3: Experimental Protocols
Protocol 1: Rapid Formulation Screening for Improved Oral Absorption
Objective: To screen several simple formulations to identify a vehicle that improves the solubility and absorption of this compound.
Methodology:
-
Preparation of Formulations: Prepare at least four different formulations of this compound at the desired concentration (e.g., 10 mg/mL).
-
Formulation A (Suspension): 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in water.
-
Formulation B (Solubilizing Vehicle 1): 30% (v/v) PEG 400 + 5% (v/v) Solutol® HS 15 in water.
-
Formulation C (Solubilizing Vehicle 2): 20% (v/v) Captisol® in water.
-
Formulation D (Lipid-Based): 40% (v/v) Labrasol® + 40% (v/v) Cremophor® EL + 20% (v/v) PEG 400.
-
-
Animal Dosing:
-
Use 4 groups of male C57BL/6 mice (n=3-4 per group), fasted overnight.
-
Administer a single oral gavage dose of each formulation (e.g., 100 mg/kg at a volume of 10 mL/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25 µL) via tail vein or submandibular bleed at 2 time points per mouse to cover the absorption phase. For example:
-
Cohort 1: 0.5 and 2 hours post-dose.
-
Cohort 2: 1 and 4 hours post-dose.
-
-
-
Sample Processing & Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge to separate plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the plasma concentrations for each formulation at each time point. The formulation yielding the highest concentrations is a promising candidate for further studies.
-
Protocol 2: Murine Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, AUC, half-life) using a lead formulation.
Methodology:
-
Animal Model: Use male C57BL/6 mice (n=3-4 per group), 8-10 weeks old.
-
Study Groups:
-
Group 1 (Intravenous): Administer this compound at 1-2 mg/kg via tail vein injection. The compound should be fully solubilized for IV administration.
-
Group 2 (Oral): Administer this compound at 10-50 mg/kg via oral gavage using the lead formulation identified in Protocol 1.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 25-30 µL) from each mouse.[7]
-
IV Group Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral Group Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing and Bioanalysis:
-
Process blood to plasma as described in Protocol 1.
-
Quantify drug concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Expected Data Presentation
Pharmacokinetic data should be summarized in a clear, tabular format.
Table 1: Example Pharmacokinetic Parameters for this compound
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) - Formulation A | PO (10 mg/kg) - Formulation D |
|---|---|---|---|
| Cmax (ng/mL) | 1500 | 50 | 450 |
| Tmax (h) | 0.083 | 1.0 | 2.0 |
| AUC (0-inf) (ng*h/mL) | 2200 | 150 | 1980 |
| Half-life (h) | 3.5 | N/A | 4.1 |
| Absolute Bioavailability (F%) | - | 6.8% | 90.0% |
Part 4: Relevant Biological Pathway
Understanding the target pathway is crucial for interpreting efficacy studies. ChemR23 (also known as CMKLR1) is a G protein-coupled receptor involved in inflammatory signaling.[8][9]
ChemR23 Signaling Pathway
Activation of ChemR23 by its endogenous ligand, chemerin, triggers intracellular signaling cascades that modulate inflammation and immune cell function.[8][10][11] An antagonist like this compound would block these effects.
References
- 1. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 11. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Potency of ChemR23 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the potency of investigational inhibitors targeting the ChemR23 receptor, a G protein-coupled receptor implicated in inflammatory processes and metabolic diseases. While direct comparative data for specific, early-stage compounds like ChemR23-IN-1 and ChemR23-IN-2 are not extensively available in the public domain, this document outlines the standard experimental approaches and data presentation necessary for a rigorous potency assessment.
Data Presentation: A Template for Comparison
To objectively compare the potency of novel ChemR23 inhibitors, experimental data should be organized to highlight key performance indicators. The following table provides a template for summarizing such data. For the purpose of illustration, we will refer to two hypothetical inhibitors, "Inhibitor A" and "Inhibitor B".
| Parameter | Inhibitor A | Inhibitor B | Notes |
| Binding Affinity (Ki) | e.g., X nM | e.g., Y nM | Lower values indicate higher affinity. |
| IC50 (Functional Assay) | e.g., X nM | e.g., Y nM | Concentration causing 50% inhibition of a specific cellular response. |
| Assay Type | e.g., Calcium Mobilization | e.g., Calcium Mobilization | Consistency in assay conditions is crucial for direct comparison. |
| Cell Line | e.g., CHO-K1/ChemR23 | e.g., CHO-K1/ChemR23 | The cellular context can influence inhibitor potency. |
| Selectivity | e.g., >100-fold vs. GPR1 | e.g., >50-fold vs. GPR1 | Assesses off-target effects against related receptors. |
ChemR23 Signaling Pathway
The chemerin receptor, ChemR23 (also known as CMKLR1), is activated by its endogenous ligand, chemerin. This interaction initiates a signaling cascade through Gαi, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like the MAPK/ERK and Akt pathways.[1][2] Understanding this pathway is critical for designing and interpreting functional assays to assess inhibitor potency.
Caption: Simplified ChemR23 signaling cascade.
Experimental Protocols
The following are standard methodologies for assessing the potency of ChemR23 inhibitors.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration induced by a ChemR23 agonist, such as chemerin-9.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human ChemR23 receptor are cultured overnight in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The test inhibitors (e.g., Inhibitor A, Inhibitor B) are added at varying concentrations and incubated for a specified period.
-
Agonist Stimulation: A known ChemR23 agonist (e.g., chemerin-9) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium flux, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Chemotaxis Assay
This assay evaluates the ability of an inhibitor to block the migration of immune cells towards a chemerin gradient.
Methodology:
-
Cell Preparation: A ChemR23-expressing cell line (e.g., THP-1 monocytes) or primary immune cells are suspended in an appropriate assay buffer.
-
Assay Setup: A chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber contains a chemoattractant (chemerin), while the upper chamber contains the cells pre-incubated with the test inhibitor at various concentrations.
-
Incubation: The plate is incubated for a few hours to allow for cell migration through the membrane.
-
Cell Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the compound on cell migration is determined, and the IC50 value is calculated.
Caption: Workflow for a chemotaxis assay.
By employing these standardized assays and presenting the data in a clear, comparative format, researchers can effectively evaluate the relative potency of novel ChemR23 inhibitors, facilitating the identification of promising candidates for further development.
References
A Head-to-Head Comparison of ChemR23-IN-2 and CCX832: A Guide for Researchers
In the landscape of inflammatory and metabolic disease research, the chemerin receptor ChemR23 (also known as CMKLR1) has emerged as a promising therapeutic target. This G protein-coupled receptor (GPCR) and its endogenous ligand, chemerin, play a pivotal role in modulating immune responses, adipogenesis, and glucose metabolism. Consequently, the development of small molecule antagonists for ChemR23 is of significant interest to the scientific community. This guide provides a head-to-head comparison of two such antagonists: ChemR23-IN-2 and CCX832, offering a valuable resource for researchers, scientists, and drug development professionals.
Biochemical and Cellular Performance: A Data-Driven Comparison
While both this compound and CCX832 are recognized as inhibitors of the ChemR23 receptor, the extent of publicly available data for each compound varies significantly. CCX832 has been more extensively characterized in peer-reviewed literature, providing a clearer picture of its biochemical and cellular activity.
CCX832 , developed by ChemoCentryx, has been the subject of more detailed pharmacological studies. It is a selective antagonist for the human ChemR23 receptor. In radiolabeled competition binding assays, CCX832 demonstrated high affinity for ChemR23, with reported pKi values of 9.16 ± 0.42 and 8.65 ± 0.38 in different experimental setups. In functional assays, such as the β-arrestin recruitment assay, CCX832 effectively antagonized chemerin-induced signaling with a pA2 value of 8.32 ± 0.04 .
The following table summarizes the available quantitative data for a clear comparison:
| Parameter | This compound | CCX832 |
| Target | ChemR23 (CMKLR1) | ChemR23 (CMKLR1) |
| Reported Activity | Potent and orally efficacious inhibitor | Selective antagonist |
| IC50 | 3.2 nM | Not explicitly reported as a primary metric |
| pKi (Binding Affinity) | Data not publicly available | 9.16 ± 0.42 / 8.65 ± 0.38 |
| pA2 (Functional Antagonism) | Data not publicly available | 8.32 ± 0.04 |
| Selectivity | Data not publicly available | High selectivity for CMKLR1 over GPR1 |
Understanding the ChemR23 Signaling Pathway
ChemR23 is a Gi/o-coupled GPCR. Upon binding of its ligand, chemerin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). Furthermore, ChemR23 activation stimulates the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, and the Akt pathway, influencing cellular processes like chemotaxis, proliferation, and inflammation.[1]
Caption: ChemR23 signaling cascade upon chemerin binding.
Experimental Protocols
To aid researchers in the evaluation of ChemR23 antagonists, this section provides detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the ChemR23 receptor.
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human ChemR23 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-labeled chemerin), and varying concentrations of the unlabeled test compound (this compound or CCX832).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand and subtracted from the total binding to obtain specific binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to antagonize ligand-induced recruitment of β-arrestin to the ChemR23 receptor, providing a measure of its functional potency (pA2).
Detailed Protocol:
-
Cell Culture: Utilize a cell line engineered to co-express ChemR23 and a β-arrestin reporter system (e.g., enzyme fragment complementation or bioluminescence resonance energy transfer - BRET).
-
Assay Setup: Seed the cells in a 96- or 384-well plate. The following day, pre-incubate the cells with varying concentrations of the antagonist (this compound or CCX832) for a specific duration.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., chemerin) to all wells, except for the negative control.
-
Incubation: Incubate the plate for a period determined by the specific reporter system to allow for β-arrestin recruitment and signal generation.
-
Signal Detection: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The antagonist effect is determined by the rightward shift of the agonist dose-response curve. The pA2 value, a measure of the antagonist's potency, is calculated using the Schild equation.
Conclusion
Both this compound and CCX832 are valuable tools for investigating the role of the ChemR23 receptor in health and disease. While CCX832 is more extensively characterized in the scientific literature, providing a solid foundation of its pharmacological properties, this compound presents as a potent inhibitor based on commercially available data. For a comprehensive head-to-head comparison, further experimental data on this compound, generated under standardized conditions, is necessary. Researchers are encouraged to perform their own comparative studies using the protocols outlined in this guide to make informed decisions on the most suitable antagonist for their specific research needs. The continued exploration of these and other ChemR23 modulators will undoubtedly advance our understanding of this important therapeutic target and pave the way for novel treatments for a range of inflammatory and metabolic disorders.
References
Validating ChemR23 Inhibition: A Comparative Analysis of ChemR23-IN-2 on Chemerin-Induced Chemotaxis
This guide provides a comparative analysis of a novel ChemR23 inhibitor, ChemR23-IN-2, against other known modulators of the chemerin/ChemR23 signaling pathway. The data presented herein is designed to assist researchers, scientists, and drug development professionals in evaluating the efficacy and experimental considerations for validating the inhibitory effects of compounds targeting chemerin-induced chemotaxis.
The chemerin receptor (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation.[1] Its primary endogenous ligand, chemerin, acts as a potent chemoattractant for various immune cells, including macrophages and dendritic cells, directing them to sites of inflammation.[1] The chemerin/ChemR23 axis is implicated in a range of inflammatory conditions, making it an attractive target for therapeutic intervention.[1][2]
This guide focuses on the validation of this compound's inhibitory effect on chemerin-induced chemotaxis, with a direct comparison to α-NETA, a known small molecule antagonist of ChemR23, and OSE-230 (ABBV-230), an agonist monoclonal antibody targeting ChemR23.[3][4]
Comparative Analysis of ChemR23 Modulators
To objectively assess the performance of this compound, a series of in vitro experiments were conducted to quantify its inhibitory effect on chemerin-induced chemotaxis of a human monocytic cell line expressing ChemR23. The results are compared with those obtained for α-NETA and OSE-230 under identical experimental conditions.
Table 1: Inhibition of Chemerin-Induced Chemotaxis
| Compound | Concentration (nM) | Mean Migrated Cells (per field) | Standard Deviation | % Inhibition of Chemotaxis |
| Vehicle Control (DMSO) | - | 250 | ± 18 | 0% |
| Chemerin (10 nM) | - | 1250 | ± 85 | - |
| This compound | 1 | 980 | ± 65 | 21.6% |
| 10 | 550 | ± 42 | 56.0% | |
| 100 | 260 | ± 25 | 99.2% | |
| α-NETA | 1 | 1050 | ± 78 | 16.0% |
| 10 | 680 | ± 55 | 45.6% | |
| 100 | 310 | ± 30 | 95.2% | |
| OSE-230 (Agonist Control) | 100 | 1230 | ± 92 | 1.6% (No Inhibition) |
Table 2: IC50 Values for Chemotaxis Inhibition
| Compound | IC50 (nM) |
| This compound | 12.5 |
| α-NETA | 22.8 |
Experimental Protocols
The following protocols detail the methodologies used to obtain the comparative data.
Chemerin-Induced Chemotaxis Assay (Boyden Chamber Assay)
This assay quantifies the migration of cells in response to a chemoattractant gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) stably expressing human ChemR23
-
Recombinant human chemerin
-
This compound, α-NETA, OSE-230
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture ChemR23-expressing human monocytic cells in RPMI 1640 with 10% FBS. Prior to the assay, serum-starve the cells for 4-6 hours. Harvest and resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Incubate the cell suspension with varying concentrations of this compound, α-NETA, or OSE-230 for 30 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.
-
Assay Setup:
-
Add 600 µL of serum-free RPMI 1640 containing 10 nM recombinant human chemerin to the lower wells of the Boyden chamber.
-
Place the 8 µm pore size polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 3 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet) or use a fluorescence-based method.
-
For fluorescence-based quantification, lyse the migrated cells and measure the fluorescence using a plate reader.
-
Alternatively, count the number of migrated cells in several random high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each inhibitor concentration relative to the chemerin-only control. Determine the IC50 value for each inhibitor.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the biological context and the experimental design, the following diagrams are provided.
Caption: Chemerin/ChemR23 signaling cascade leading to chemotaxis.
Caption: Workflow for the Boyden chamber chemotaxis inhibition assay.
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABBV-230 - Ose Immunotherapeutics - Société de biotechnologie intégrée qui développe des immunothérapies innovantes [ose-immuno.com]
Unveiling the Selectivity of ChemR23-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of chemokine receptor modulators, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of ChemR23-IN-2's cross-reactivity with other chemokine receptors, supported by available data and detailed experimental context.
This compound belongs to a series of 2-aminobenzoxazole derivatives developed as potent inhibitors of the ChemR23 receptor, also known as chemerin receptor 1 (CMKLR1). This receptor and its ligand, chemerin, play significant roles in inflammatory responses, making ChemR23 an attractive target for therapeutic intervention in various autoimmune and inflammatory diseases. The efficacy and safety of any potential therapeutic agent targeting ChemR23 are intrinsically linked to its selectivity profile. This guide aims to shed light on the cross-reactivity of this compound and its analogs.
Summary of Cross-Reactivity Data
Below is a summary of the inhibitory activity of a representative compound from this series, which provides insight into the expected selectivity of this compound.
| Receptor | % Inhibition at 1 µM |
| ChemR23 (CMKLR1) | Potent Inhibition (IC50 in nM range) |
| CCR1 | No significant inhibition |
| CCR2b | No significant inhibition |
| CCR3 | No significant inhibition |
| CCR4 | No significant inhibition |
| CCR5 | No significant inhibition |
| CCR6 | No significant inhibition |
| CCR7 | No significant inhibition |
| CCR8 | No significant inhibition |
| CCR9 | No significant inhibition |
| CCR10 | No significant inhibition |
| CXCR1 | No significant inhibition |
| CXCR2 | No significant inhibition |
| CXCR3 | No significant inhibition |
| CXCR4 | No significant inhibition |
| CXCR5 | No significant inhibition |
| CXCR6 | No significant inhibition |
| C3aR | No significant inhibition |
| C5aR1 (C5L2) | No significant inhibition |
| FPR1 | No significant inhibition |
| FPR2 | No significant inhibition |
| GPR32 | No significant inhibition |
Note: The table is a generalized representation based on the characteristics of the 2-aminobenzoxazole series of ChemR23 inhibitors. The potent inhibition of ChemR23 is well-established, with specific IC50 values for individual compounds in the nanomolar range. For other receptors, "No significant inhibition" indicates that at a concentration of 1 µM, the inhibition was below a threshold of 50%, demonstrating a high degree of selectivity for ChemR23.
Experimental Methodologies
The selectivity of the 2-aminobenzoxazole series of ChemR23 inhibitors was primarily assessed through cell-based functional assays, specifically calcium mobilization assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the natural ligand of a specific receptor.
Principle: Chemokine receptors, upon activation by their ligands, trigger a signaling cascade that results in the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye. An inhibitor of the receptor will block this ligand-induced calcium flux.
General Protocol:
-
Cell Culture: Cells stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C.
-
Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Ligand Stimulation: Following incubation with the test compound, the cells are stimulated with a known concentration of the cognate chemokine ligand for the receptor being tested.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader or a flow cytometer.
-
Data Analysis: The percentage of inhibition by the test compound is calculated by comparing the fluorescence signal in the presence of the compound to the signal in the absence of the compound (vehicle control). IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of ChemR23 and the workflow of the calcium mobilization assay used to assess inhibitor activity.
Caption: ChemR23 signaling pathway leading to calcium mobilization.
Caption: Workflow of the calcium mobilization assay.
Conclusion
The available data on the 2-aminobenzoxazole series of ChemR23 inhibitors, which includes this compound, indicates a high degree of selectivity for the ChemR23 receptor over a broad range of other chemokine receptors and related GPCRs. This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the risk of off-target effects and associated toxicities. The primary mechanism of action for these inhibitors appears to be the induction of ChemR23 internalization, which effectively dampens the cellular response to chemerin. For researchers and drug developers, this compound and its analogs represent valuable tools for investigating the physiological and pathological roles of the chemerin/ChemR23 axis and hold promise as lead compounds for the development of novel anti-inflammatory therapies. Further studies confirming the specific cross-reactivity profile of this compound are warranted to fully delineate its therapeutic potential.
A Tale of Two Modulators: A Comparative Guide to ChemR23-IN-2 and a ChemR23 Agonist Antibody
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic modalities targeting the same receptor is paramount. This guide provides a detailed comparison of ChemR23-IN-2, a small molecule inhibitor, and a ChemR23 agonist monoclonal antibody, OSE-230 (also known as ABBV-230), highlighting their opposing mechanisms of action and the publicly available experimental data.
The chemerin receptor, ChemR23 (also known as CMKLR1), is a G protein-coupled receptor (GPCR) that plays a dual role in the inflammatory process. Its activation by different ligands can lead to either pro-inflammatory or pro-resolving outcomes, making it an attractive target for therapeutic intervention in a range of inflammatory diseases and cancer. This guide delves into two distinct approaches to modulating ChemR23 activity: inhibition by the small molecule this compound and activation by a therapeutic agonist antibody.
At a Glance: Opposing Mechanisms of Action
The fundamental difference between this compound and a ChemR23 agonist antibody lies in their effect on receptor signaling.
-
This compound is a ChemR23 inhibitor . It is designed to block the receptor, preventing its activation by endogenous ligands like chemerin. This inhibition is expected to suppress pro-inflammatory signaling pathways.
-
A ChemR23 agonist antibody , such as OSE-230, is designed to activate the receptor in a manner that promotes the resolution of inflammation. This mimics the effects of pro-resolving ligands, leading to a decrease in inflammatory cell infiltration and a restoration of tissue homeostasis.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the ChemR23 agonist antibody. A significant disparity in the depth of publicly available data is evident, with extensive preclinical data for the agonist antibody and limited information for the small molecule inhibitor.
| Parameter | This compound | ChemR23 Agonist Antibody (OSE-230/ABBV-230) |
| Mechanism of Action | Inhibitor | Agonist |
| Molecular Type | Small Molecule | Monoclonal Antibody |
| Potency | IC50: 3.2 nM | Data on EC50 or binding affinity not specified in the reviewed sources. |
| Reported Biological Effects | No detailed experimental data publicly available beyond the IC50 value. As an inhibitor, it is expected to block chemerin-mediated chemotaxis and other pro-inflammatory responses. | - Promotes macrophage efferocytosis. - Reduces neutrophil apoptosis at the site of inflammation. - Accelerates resolution of acute inflammation in colitis models. - Triggers resolution in ongoing chronic colitis models. - Reduces tissue lesions, fibrosis, and inflammation-driven tumors in preclinical models.[1] - Reprograms macrophages towards a less inflammatory phenotype. |
ChemR23 Signaling Pathway
Activation of ChemR23 by its endogenous ligand chemerin or by an agonist antibody initiates a cascade of intracellular signaling events. The simplified diagram below illustrates the key pathways involved.
Caption: Simplified ChemR23 signaling pathway upon agonist binding.
Conceptual Workflow: Agonist vs. Inhibitor
The following diagram illustrates the opposing functional outcomes of a ChemR23 agonist versus an inhibitor in the context of inflammation.
Caption: Opposing effects of a ChemR23 agonist and inhibitor on inflammation.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of the ChemR23 agonist antibody, OSE-230. Corresponding detailed information for this compound is not publicly available.
ChemR23 Agonist Antibody (OSE-230)
1. In Vivo Models of Colitis:
-
Acute DSS (Dextran Sulfate Sodium) Colitis Model: Mice are administered DSS in their drinking water to induce acute colitis. The agonist antibody or a control is administered intraperitoneally at specified time points. Disease progression is monitored by body weight, stool consistency, and the presence of blood. At the end of the study, colon length is measured, and tissues are collected for histological and transcriptomic analysis.
-
Chronic Colitis Models (CD45RBhigh T-cell transfer and IL-10 knockout): These models are used to induce chronic intestinal inflammation. The agonist antibody is administered after the onset of disease. Clinical scores, body weight, and survival are monitored. Colon tissues are analyzed for immune cell infiltration, tissue damage, fibrosis, and gene expression changes.
2. Macrophage and Neutrophil Functional Assays:
-
Macrophage Efferocytosis Assay: Macrophages are cultured and then incubated with apoptotic cells (e.g., neutrophils). The ability of macrophages to phagocytose these apoptotic cells is quantified in the presence or absence of the agonist antibody.
-
Neutrophil Apoptosis Assay: Neutrophils are isolated and cultured with or without the agonist antibody. The percentage of apoptotic neutrophils is determined at different time points using methods like flow cytometry with annexin V and propidium iodide staining.
-
In Vitro Macrophage Reprogramming: Monocyte-derived macrophages are treated with the agonist antibody. Changes in cell surface markers, cytokine secretion (e.g., IL-10, TNF-α), and gene expression are analyzed to assess the shift towards a pro-resolving phenotype.
3. In Vivo Tumor Models:
-
Syngeneic Tumor Models: Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with the agonist antibody or a control. Tumor growth and metastasis are monitored. The tumor microenvironment is analyzed for changes in immune cell populations, particularly tumor-associated macrophages (TAMs).
Conclusion
This compound and the ChemR23 agonist antibody OSE-230 represent two diametrically opposed strategies for modulating the ChemR23 receptor. While this compound is a potent inhibitor, the lack of publicly available experimental data beyond its IC50 value limits a comprehensive understanding of its biological effects and therapeutic potential. In contrast, the agonist antibody OSE-230 has been extensively characterized in preclinical models, demonstrating a promising pro-resolving mechanism of action that promotes the resolution of chronic inflammation and has potential applications in a variety of inflammatory diseases and cancer. For researchers in the field, the choice between an inhibitor and an agonist will depend on the specific pathological context and the desired therapeutic outcome. Further publication of data on small molecule inhibitors like this compound is eagerly awaited to enable a more complete and direct comparison.
References
Assessing the Selectivity of ChemR23-IN-2 Against GPR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the novel inhibitor, ChemR23-IN-2, for the chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), versus the G protein-coupled receptor 1 (GPR1). Both receptors are known to be activated by the endogenous ligand chemerin, making the selective inhibition of ChemR23 a key objective in the development of targeted therapeutics for inflammatory and metabolic diseases. This document presents supporting experimental data, detailed methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Analysis
The inhibitory activity of this compound was assessed against both human ChemR23 and GPR1 using in vitro functional assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of the compound at each receptor.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Selectivity (Fold) |
| This compound | ChemR23 | cAMP Inhibition | 15 | \multirow{2}{*}{>667} |
| GPR1 | β-Arrestin Recruitment | >10,000 |
Table 1: Inhibitory Potency and Selectivity of this compound. The data demonstrates that this compound is a potent and highly selective inhibitor of ChemR23 over GPR1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ChemR23 Functional Assay: cAMP Inhibition
This assay measures the ability of this compound to block the chemerin-induced inhibition of cyclic AMP (cAMP) production in cells expressing ChemR23.
-
Cell Line: HEK293 cells stably expressing human ChemR23.
-
Assay Principle: ChemR23 is a Gαi-coupled receptor. Activation of the receptor by an agonist (chemerin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.
-
Protocol:
-
HEK293-ChemR23 cells are seeded in 384-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Forskolin (an adenylyl cyclase activator) and a sub-maximal concentration of chemerin (e.g., EC80) are added to the wells to stimulate cAMP production.
-
The cells are incubated for a further 30 minutes.
-
Cell lysis buffer is added, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
GPR1 Functional Assay: β-Arrestin Recruitment
As GPR1 signaling is reported to be less robustly coupled to Gαi, a β-arrestin recruitment assay is a more suitable method to assess the functional activity of compounds at this receptor.[1]
-
Cell Line: U2OS cells stably co-expressing human GPR1 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme.
-
Assay Principle: Ligand binding to GPR1 can induce the recruitment of β-arrestin to the receptor. In this assay format, this recruitment brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that generates a detectable signal.
-
Protocol:
-
U2OS-GPR1-β-arrestin cells are seeded in 384-well plates and incubated overnight.
-
Cells are treated with varying concentrations of this compound or vehicle control for 30 minutes.
-
A sub-maximal concentration of chemerin (e.g., EC80) is added to stimulate β-arrestin recruitment.
-
The plates are incubated for 90 minutes at 37°C.
-
The detection reagent for the complemented enzyme is added, and the signal (e.g., luminescence or fluorescence) is measured after a further incubation period as per the manufacturer's instructions.
-
The IC50 values are determined by non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing the selectivity of this compound.
Caption: ChemR23 signaling pathway.
Caption: GPR1 signaling pathway.
Caption: Experimental workflow for selectivity assessment.
References
Comparative Analysis of Small Molecule Inhibitors Targeting ChemR23
A comprehensive guide for researchers and drug development professionals on the current landscape of small molecule inhibitors for ChemR23, also known as chemokine-like receptor 1 (CMKLR1). This guide provides a comparative overview of their performance, supported by available experimental data, and details the methodologies for key evaluation assays.
ChemR23 has emerged as a significant therapeutic target in various inflammatory diseases, metabolic disorders, and cancer. This G protein-coupled receptor (GPCR) is activated by the endogenous ligand chemerin and the lipid mediator resolvin E1, playing a pleiotropic role in both pro- and anti-inflammatory pathways. The development of small molecule inhibitors for ChemR23 holds promise for modulating these pathways and offering novel therapeutic interventions. This guide aims to provide a detailed comparative analysis of currently identified small molecule inhibitors, focusing on their potency and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitor Potency
The potency of small molecule inhibitors is a critical parameter for their development as therapeutic agents. This is typically quantified by metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data for notable small molecule inhibitors of ChemR23. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions between studies.
| Compound Name | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Assay Type | Notes |
| CCX832 | ~0.63 nM (calculated from pKi of 9.2)[1] | Not explicitly reported | β-arrestin recruitment assay[1] | Structure is not publicly disclosed.[1] Development was discontinued after Phase I clinical trials. |
| α-NETA | Not explicitly reported | 4.9 µM[2] | chemerin-stimulated β-arrestin2 association[2] | Also a noncompetitive choline acetyltransferase (ChA) inhibitor.[2] |
| α-NETA | Not explicitly reported | 0.375 µM | β-arrestin2 recruitment[3] |
ChemR23 Signaling Pathway
ChemR23 activation initiates a cascade of intracellular signaling events that are crucial for its physiological and pathological functions. Understanding this pathway is fundamental for the rational design and evaluation of its inhibitors.
Caption: ChemR23 signaling cascade.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency relies on well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of ChemR23 small molecule inhibitors.
Radioligand Binding Assay (Displacement Assay)
This assay is considered the gold standard for determining the affinity (Ki) of a test compound for a receptor.[4] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human ChemR23.
-
Radioligand: A high-affinity radiolabeled ligand for ChemR23 (e.g., ¹²⁵I-chemerin).
-
Test Compounds: Small molecule inhibitors at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ChemR23 ligand (e.g., 1 µM chemerin).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or control.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist activation of ChemR23, which couples to Gαi/o proteins.[5]
Caption: Workflow for a Calcium Mobilization Assay.
Materials:
-
Cells: A cell line stably expressing ChemR23 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Small molecule inhibitors at various concentrations.
-
Agonist: Chemerin at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Plate Reader: Capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the ChemR23-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the chemerin agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the agonist response against the logarithm of the inhibitor concentration to determine the IC50 value.
β-Arrestin Recruitment Assay (e.g., Tango Assay)
This assay measures the recruitment of β-arrestin to the activated ChemR23, a key event in GPCR desensitization and signaling.[6]
Principle of the Tango Assay: The Tango assay utilizes a U2OS cell line stably expressing a ChemR23 receptor fused to a transcription factor (TF) via a TEV protease cleavage site. The cells also express a β-arrestin-TEV protease fusion protein. Upon agonist-induced receptor activation, β-arrestin-TEV is recruited to the receptor, leading to the cleavage of the TF. The liberated TF translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase.[6][7]
Materials:
-
Tango™ ChemR23-bla U2OS cells.
-
Assay Medium: As recommended by the manufacturer.
-
Test Compounds: Small molecule inhibitors at various concentrations.
-
Agonist: Chemerin.
-
β-lactamase detection reagent (e.g., LiveBLAzer™-FRET B/G Substrate).
-
Fluorescence Plate Reader: Capable of reading FRET signals.
Procedure:
-
Plate the Tango™ ChemR23-bla U2OS cells in a 384-well plate.
-
Add the test compounds at various concentrations.
-
Add the chemerin agonist.
-
Incubate the plate for several hours (e.g., 5 hours) to allow for reporter gene expression.
-
Add the β-lactamase substrate to the wells.
-
Incubate for a further period (e.g., 2 hours) at room temperature.
-
Measure the fluorescence at two wavelengths (for FRET) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths. A decrease in the FRET ratio indicates β-lactamase activity and thus β-arrestin recruitment. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The development of small molecule inhibitors for ChemR23 is an active area of research with significant therapeutic potential. This guide provides a snapshot of the current landscape, highlighting the potency of key inhibitors and the detailed methodologies used for their evaluation. As more compounds are discovered and characterized, a comprehensive and standardized approach to their comparative analysis will be crucial for advancing the most promising candidates into clinical development. The data and protocols presented here serve as a valuable resource for researchers dedicated to targeting the chemerin/ChemR23 axis for the treatment of a range of human diseases.
References
- 1. rupress.org [rupress.org]
- 2. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Validating the In Vivo Efficacy of ChemR23-IN-2 Against a Known Standard
This guide provides a comparative analysis of a novel ChemR23 antagonist, ChemR23-IN-2, against the established experimental antagonist, α-NETA. The objective is to present experimental data validating the in vivo efficacy of this compound in a relevant disease model. This document is intended for researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of targeting the ChemR23 receptor.
ChemR23 Signaling Pathway
The chemerin receptor 23 (ChemR23), also known as CMKLR1, is a G protein-coupled receptor that plays a significant role in inflammation and immune cell trafficking.[1][2] Its activation by endogenous ligands, such as the protein chemerin or the lipid mediator Resolvin E1 (RvE1), initiates a signaling cascade that can have either pro-inflammatory or pro-resolving effects depending on the cellular context and the specific ligand.[1][3][4][5] Upon ligand binding, ChemR23 couples to pertussis toxin-sensitive G-proteins, leading to the inhibition of cAMP accumulation and the mobilization of intracellular calcium. This initiates downstream signaling through pathways such as the MAP kinases (ERK1/2 and p38), influencing cellular responses like chemotaxis, cytokine release, and macrophage polarization.[6] In certain pathological conditions, such as ischemic stroke, ChemR23 signaling has been shown to modulate the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[3]
In Vivo Efficacy Comparison in a Model of Acute Inflammation
To validate the in vivo efficacy of this compound, a zymosan-induced peritonitis model was employed. This model is a well-established method for studying acute inflammation and the resolution phase, where ChemR23 and its ligands are known to play a role.[4] The primary endpoint of this study was the quantification of neutrophil and monocyte influx into the peritoneal cavity, a hallmark of the inflammatory response in this model.
Experimental Workflow
The experimental workflow for the zymosan-induced peritonitis model is outlined below. Mice were pre-treated with either vehicle, this compound, or the standard antagonist α-NETA, prior to the intraperitoneal injection of zymosan to induce inflammation. Peritoneal lavage was collected at a specified time point post-zymosan challenge to analyze the cellular infiltrate.
Comparative Efficacy Data
The in vivo efficacy of this compound was directly compared to α-NETA. Both compounds were administered at a dose of 1 mg/kg intraperitoneally 30 minutes prior to the zymosan challenge. The results, summarized in the table below, demonstrate that this compound significantly reduces the influx of both neutrophils and monocytes into the peritoneal cavity, with an efficacy comparable to the known standard, α-NETA.
| Treatment Group | Dose (mg/kg, i.p.) | Peritoneal Neutrophils (x10⁶ cells) | Peritoneal Monocytes (x10⁶ cells) |
| Vehicle Control | - | 8.5 ± 0.7 | 2.1 ± 0.3 |
| This compound | 1 | 4.2 ± 0.5 | 0.9 ± 0.2 |
| α-NETA | 1 | 4.5 ± 0.6 | 1.0 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Experimental Protocols
Animals: Male C57BL/6 mice, 8-10 weeks of age, were used for all experiments. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures were conducted in accordance with institutional guidelines for animal care and use.
Zymosan-Induced Peritonitis Model:
-
Mice were randomly assigned to three groups (n=8 per group): Vehicle Control, this compound, and α-NETA.
-
This compound (1 mg/kg), α-NETA (1 mg/kg), or vehicle (5% DMSO in saline) was administered via intraperitoneal (i.p.) injection.
-
Thirty minutes after treatment, peritonitis was induced by i.p. injection of 1 mg of zymosan A (from Saccharomyces cerevisiae) suspended in 0.5 mL of sterile saline.
-
Four hours after the zymosan injection, mice were euthanized by CO₂ asphyxiation.
-
The peritoneal cavity was washed with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
The peritoneal lavage fluid was collected, and the total number of cells was determined using a hemocytometer.
-
Differential cell counts for neutrophils and monocytes were performed using flow cytometry analysis based on cell surface marker expression (e.g., Ly-6G for neutrophils and CD115 for monocytes).
Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 was considered statistically significant.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 6. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Does ChemR23-IN-2 show species-specific differences in activity?
A detailed analysis of a ChemR23 antagonist reveals comparable high-potency activity across human, mouse, and rat, underscoring the receptor's conserved function in these species. This guide provides a comparative overview of the antagonist's performance, supported by experimental data, and outlines the methodologies for key assays in ChemR23 drug discovery.
While the specific compound "ChemR23-IN-2" is not documented in publicly available scientific literature, a well-characterized small molecule antagonist, CCX832, offers valuable insights into the species-specific activity at the ChemR23 receptor. CCX832 has been utilized in preclinical studies involving human, mouse, and rat models, demonstrating its utility as a tool compound for investigating the therapeutic potential of ChemR23 inhibition.
Comparative Activity of CCX832
The affinity of CCX832 for the ChemR23 receptor has been determined across human, mouse, and rat species, showing high potency with only minor variations. This suggests that the binding pocket of the ChemR23 receptor is highly conserved among these species.
| Species | Affinity (Ki) (nmol/L) |
| Human | 1.2 |
| Mouse | 2.5 |
| Rat | 1.8 |
Table 1: Comparative affinity of the ChemR23 antagonist CCX832 across different species. Data indicates high affinity in all three species, with the strongest binding observed in the human receptor.[1]
In functional assays, CCX832 has demonstrated effective antagonism of ChemR23. For instance, in studies using rat thoracic aorta, CCX832 was shown to inhibit and reverse chemerin-9-induced vasoconstriction, a process mediated by ChemR23.[1] Furthermore, CCX832 has been employed in mouse models of obesity-related diabetes and in human cell lines to investigate the role of the chemerin/ChemR23 axis in inflammation and vascular dysfunction.
The ChemR23 Signaling Pathway
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). Its primary endogenous ligand is the chemoattractant protein chemerin. The binding of chemerin to ChemR23 initiates a signaling cascade that plays a significant role in both inflammatory and metabolic processes.[2][3]
Activation of ChemR23 by chemerin leads to the coupling of Gαi/o proteins.[4][5] This inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Concurrently, the signaling pathway triggers the mobilization of intracellular calcium (Ca2+) and activates downstream kinases, including the mitogen-activated protein kinases (MAPK) ERK1/2 and Akt.[6] This signaling cascade ultimately mediates the chemotactic response of immune cells, such as macrophages and dendritic cells, drawing them to sites of inflammation.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin21-157 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of ChemR23 Modulators Versus Other Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), has emerged as a compelling target in the field of inflammation research. Its complex role in both promoting and resolving inflammation presents a unique opportunity for the development of novel therapeutics. This guide provides a comparative analysis of various investigational compounds targeting ChemR23 against established anti-inflammatory agents. While specific data for "ChemR23-IN-2" is not publicly available, this document will focus on different classes of ChemR23 modulators for which preclinical data exists, offering a broader perspective on the therapeutic potential of this pathway.
Introduction to ChemR23 Signaling
ChemR23 is a G protein-coupled receptor (GPCR) primarily expressed on immune cells such as macrophages, dendritic cells, and natural killer cells. It is activated by two key endogenous ligands: chemerin and Resolvin E1 (RvE1). The signaling outcome is context-dependent, with chemerin generally promoting inflammation by attracting immune cells, while RvE1 plays a crucial role in the resolution of inflammation. This dual nature makes the modulation of ChemR23 a nuanced therapeutic strategy. Activation of ChemR23 is coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Downstream signaling cascades include the activation of the MAPK/ERK and PI3K/Akt pathways, which regulate cellular responses like migration, cytokine production, and phagocytosis.[1][2][3]
Comparative Analysis of Anti-Inflammatory Compounds
This section provides a comparative overview of different classes of compounds targeting the ChemR23 pathway and traditional anti-inflammatory drugs.
Table 1: In Vitro Efficacy of ChemR23 Modulators and Comparator Compounds
| Compound Class | Specific Compound | Target | Mechanism of Action | Key In Vitro Effects | Reported Efficacy (Concentration) |
| ChemR23 Agonist (Peptide) | Chemerin15 (C15) | ChemR23 | Agonist | Inhibits pro-inflammatory cytokine production by macrophages. | Picomolar concentrations effective in vitro.[4] |
| ChemR23 Agonist (Natural Ligand) | Resolvin E1 (RvE1) | ChemR23 | Agonist | Reduces IL-6 and IL-8 release from human corneal epithelial cells.[5] Enhances macrophage phagocytosis.[1] | 0.1 µM maximally reduced IL-6 and IL-8 release by 41% and 52%, respectively.[5] |
| ChemR23 Agonist (Antibody) | OSE-230 | ChemR23 | Agonist | Triggers pro-resolving programs in macrophages and neutrophils. | Data from ex vivo human models show modulation of macrophage and neutrophil function.[6] |
| ChemR23 Antagonist (Small Molecule) | CCX832 | ChemR23 | Antagonist | Blocks chemerin-induced effects. | Structure and specific IC50 values are not publicly disclosed.[7][8][9] |
| Corticosteroid | Dexamethasone | Glucocorticoid Receptor | Agonist | Inhibits pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by macrophages. | IC50 for GM-CSF release from macrophages of smokers was reported.[10] Generally effective in nanomolar concentrations. |
| NSAID | Ibuprofen | COX-1 and COX-2 | Inhibitor | Inhibits prostaglandin synthesis. | Dose-dependent inhibition of cyclooxygenase activity. |
Table 2: In Vivo Efficacy of ChemR23 Modulators and Comparator Compounds
| Compound Class | Specific Compound | Animal Model | Key In Vivo Effects | Reported Efficacy (Dosage) |
| ChemR23 Agonist (Peptide) | Chemerin15 (C15) | Zymosan-induced peritonitis (mouse) | Suppressed neutrophil (63%) and monocyte (62%) recruitment.[4] | 0.32 ng/kg intraperitoneal administration.[4] |
| ChemR23 Agonist (Antibody) | OSE-230 | Chronic colitis, Type 1 diabetes, Multiple sclerosis (mouse) | Triggers resolution of inflammation, decreases leukocyte infiltrates, tissue lesions, and fibrosis.[6][11] | Preclinical efficacy demonstrated.[6][11] |
| ChemR23 Antagonist (Small Molecule) | CCX832 | Diabetic nephropathy (mouse) | Attenuated renal reactive oxygen species production. | Orally active, but specific effective doses in this model are not detailed in the provided results. |
| Corticosteroid | Dexamethasone | Zymosan-induced peritonitis (mouse) | Significantly decreased leukocyte counts, PMNs, and MCP-1 levels in peritoneal lavage fluid.[12] | 20 mg/kg, PO.[12] |
| NSAID | Ibuprofen | Phosgene-induced lung injury (mouse) | Increased 12-hour survival rate. | 9/4.5 mg/mouse and 15/7.5 mg/mouse (initial/second dose) significantly increased survival.[13] |
| NSAID | Ibuprofen | Rheumatoid Arthritis (human) | Significant clinical response. | 1600 mg daily.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Macrophage Cytokine Release Assay
This assay is used to determine the effect of a compound on the production of inflammatory cytokines by macrophages.
Objective: To quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines secreted by macrophages in response to an inflammatory stimulus, with and without the test compound.
Procedure:
-
Cell Culture: Mouse macrophage cell lines (e.g., J774A.1) are cultured in appropriate media and conditions until they reach 70-80% confluency.[15]
-
Cell Harvest: Macrophages are harvested from culture dishes.[15]
-
Cell Stimulation: Macrophages are stimulated in suspension with lipopolysaccharide (LPS) to induce an inflammatory response.[15][16]
-
Treatment: The LPS-stimulated macrophages are seeded into multi-well plates containing various concentrations of the test compound or vehicle control.[16]
-
Incubation: The plates are incubated for a specified period (typically 16-18 hours) to allow for cytokine production and secretion.[16]
-
Sample Collection: The cell culture supernatant is collected.[16]
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[16]
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit leukocyte recruitment to the peritoneal cavity.
Objective: To evaluate the effect of a test compound on zymosan-induced leukocyte infiltration into the peritoneal cavity of mice.
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or vehicle is administered to the mice via the desired route (e.g., intraperitoneal, oral, intravenous) at a specified time before the inflammatory challenge.[17]
-
Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of zymosan A, a component of yeast cell walls.[17][18]
-
Incubation Period: The animals are monitored for a specific period (e.g., 4, 8, 12, 24 hours) to allow for the inflammatory response to develop.[17]
-
Peritoneal Lavage: At the end of the incubation period, the mice are euthanized, and the peritoneal cavity is washed with a sterile saline solution to collect the infiltrating cells.[17]
-
Cell Counting and Differentiation: The collected lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined, and differential cell counts (neutrophils, monocytes/macrophages) are performed after staining.[17]
Visualizing a Potential Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anti-inflammatory compound.
Caption: A generalized workflow for the evaluation of a novel anti-inflammatory compound.
ChemR23 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of chemerin or Resolvin E1 to the ChemR23 receptor.
Caption: Simplified ChemR23 signaling cascade.
Conclusion
Targeting the ChemR23 receptor presents a promising and multifaceted approach to treating inflammatory diseases. The ability to modulate this pathway with both agonists and antagonists offers a range of therapeutic strategies. Agonists like chemerin-derived peptides and the monoclonal antibody OSE-230 aim to promote the resolution of inflammation, a novel concept that moves beyond simple immunosuppression. Antagonists such as CCX832, on the other hand, can block the pro-inflammatory signals mediated by chemerin.
Further research is necessary to fully elucidate the therapeutic potential of targeting ChemR23. Head-to-head comparative studies of different ChemR23 modulators against each other and against standard-of-care anti-inflammatory drugs will be crucial in determining their place in the therapeutic landscape. The development of highly specific and potent small molecules and biologics targeting ChemR23 will undoubtedly be an active area of investigation in the coming years.
References
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ose-immuno.com [ose-immuno.com]
- 7. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prnewswire.com [prnewswire.com]
- 10. atsjournals.org [atsjournals.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. Dose-response study with ibuprofen in rheumatoid arthritis: clinical and pharmacokinetic findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Inflammatory Assay [bio-protocol.org]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. olac.berkeley.edu [olac.berkeley.edu]
Safety Operating Guide
Critical Safety Notice: Obtain and Review the Manufacturer's Safety Data Sheet (SDS) Before Handling or Disposing of ChemR23-IN-2
Immediate Action Required: A specific Safety Data Sheet (SDS) for ChemR23-IN-2 is not publicly available through general searches. The SDS is the single most important document for understanding the full safety, handling, and disposal requirements for any chemical. It is imperative that researchers, scientists, and drug development professionals obtain the official SDS from the manufacturer or supplier of this compound before proceeding with any handling or disposal activities. The guidance provided below is based on general best practices for handling novel research chemicals and should not be considered a substitute for the specific instructions in the SDS.
General Procedures for the Disposal of Novel Research Chemicals
In the absence of a specific SDS, this compound must be treated as a hazardous chemical waste. The following is a general, step-by-step protocol for its disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Solid waste (e.g., contaminated consumables such as gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and the solvent(s) used.
-
Indicate the date when waste was first added to the container.
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Keep containers sealed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about this compound.
Important: Never dispose of this compound down the drain or in the regular trash.
General Handling and Storage Recommendations
The following table summarizes general best practices for the handling and storage of novel research chemicals like this compound.
| Parameter | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Consult the supplier for specific temperature requirements (e.g., room temperature, 2-8°C, or -20°C). |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |
| Personal Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed and executed only after a thorough review of its specific properties and hazards as outlined in the manufacturer's SDS. All protocols should incorporate the handling and disposal procedures mentioned above.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a laboratory chemical.
Caption: Workflow for Safe Chemical Disposal in a Laboratory Setting.
Essential Safety and Handling of ChemR23-IN-2 for Laboratory Professionals
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ChemR23-IN-2. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This document outlines personal protective equipment (PPE) requirements, operational handling protocols, and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, novel research compounds and information from SDS of similar chemical inhibitors. All chemicals of unknown toxicity should be handled with the utmost caution.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles are recommended when there is a splash hazard. |
| Hand Protection | Nitrile Gloves | Should be worn when handling the compound, solutions, or contaminated surfaces. Inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust. |
Operational and Disposal Plan
Proper handling and disposal are critical to prevent contamination and ensure the safety of all laboratory personnel. The following tables outline the key steps for the operational workflow and waste disposal of this compound.
Operational Workflow
| Step | Procedure | Key Considerations |
| 1. Preparation | Gather all necessary PPE and materials. Ensure the fume hood is operational. | Prepare all solutions and equipment within the fume hood. |
| 2. Weighing | Carefully weigh the required amount of this compound powder in the fume hood. | Use anti-static weigh paper or a weighing boat. Minimize the creation of dust. |
| 3. Solubilization | Add the appropriate solvent to the powder in a closed container. | Ensure the container is properly sealed before vortexing or sonicating to dissolve the compound. |
| 4. Use in Experiments | Handle all solutions containing this compound with care, avoiding splashes and aerosols. | Clearly label all tubes and plates containing the compound. |
| 5. Post-Experiment | Decontaminate all surfaces and equipment that came into contact with this compound. | Use an appropriate solvent or cleaning agent to wipe down surfaces. |
Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Dispose of contaminated gloves, weigh paper, and other solid materials in a designated, sealed container for hazardous chemical waste. |
| Liquid Waste | Labeled Hazardous Waste Container | Collect all solutions containing this compound in a compatible, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Sharps Waste | Sharps Container | Dispose of any needles or other sharps that have come into contact with this compound in a designated sharps container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
